molecular formula C12H11NO B024060 2,3-dihydro-1H-carbazol-4(9H)-one CAS No. 15128-52-6

2,3-dihydro-1H-carbazol-4(9H)-one

Cat. No.: B024060
CAS No.: 15128-52-6
M. Wt: 185.22 g/mol
InChI Key: DSXKDTZEIWTHRO-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-carbazol-4(9H)-one, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,9-tetrahydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXKDTZEIWTHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290622
Record name 1,2,3,9-Tetrahydro-4H-carbazol-4-one
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15128-52-6
Record name 1,2,3,9-Tetrahydro-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15128-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,9-Tetrahydro-4H-carbazol-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-1H-carbazol-4(9H)-one, a tricyclic heterocyclic compound, is a significant scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents. Its carbazole core is associated with a range of biological activities, including potent antimycobacterial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a stable, solid organic compound. The following table summarizes its key physical and chemical properties.

PropertyValueReference(s)
CAS Number 15128-52-6[1][2]
Molecular Formula C₁₂H₁₁NO[1][3]
Molecular Weight 185.22 g/mol [1][3]
Appearance Off-white to beige solid[3]
Melting Point 224-226 °C[1]
Boiling Point 386.3 ± 11.0 °C at 760 mmHg (Predicted)[1]
Solubility Slightly soluble in DMSO (with heating) and Methanol[3]
Stability Stable under proper storage conditions[1]
Incompatibilities Oxidizing agents[1]

Synthesis

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis . This reaction involves the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde, in this case, phenylhydrazine and 1,3-cyclohexanedione.

General Experimental Protocol: Fischer Indole Synthesis

A general procedure for the synthesis of tetrahydrocarbazoles using an ionic liquid catalyst is described below. This method offers high yields and operational simplicity.[4]

Materials:

  • Phenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (ionic liquid catalyst)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine equivalent moles of phenylhydrazine hydrochloride and 1,3-cyclohexanedione.

  • Add the ionic liquid catalyst, [bmim(BF4)] (e.g., 20 mol%), and methanol as a solvent.

  • Reflux the reaction mixture on a water bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 8:2 v/v) to yield pure this compound.[4]

Fischer_Indole_Synthesis_Workflow reagents Phenylhydrazine HCl + 1,3-Cyclohexanedione reflux Reflux reagents->reflux Add catalyst [bmim(BF4)] MeOH catalyst->reflux Add workup Aqueous Workup (H₂O, EtOAc) reflux->workup Cool purification Column Chromatography workup->purification Extract & Dry product 2,3-dihydro-1H- carbazol-4(9H)-one purification->product Isolate

Figure 1: General workflow for the Fischer indole synthesis of this compound.

Reaction Mechanism: Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Formation of a phenylhydrazone from the reaction of phenylhydrazine and 1,3-cyclohexanedione.

  • Tautomerization of the phenylhydrazone to its enamine form.

  • A[5][5]-sigmatropic rearrangement (Claisen-like) under acidic conditions.

  • Loss of ammonia and subsequent cyclization to form the aromatic indole ring system.

Fischer_Indole_Mechanism A Phenylhydrazine + 1,3-Cyclohexanedione B Phenylhydrazone Formation A->B Condensation C Enamine Tautomerization B->C Isomerization D [3,3]-Sigmatropic Rearrangement C->D Acid-catalyzed E Cyclization & Aromatization D->E Intramolecular Attack F Carbazolone Product E->F Elimination of NH₃

Figure 2: Key steps in the Fischer indole synthesis mechanism.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift Ranges (ppm)
¹H NMR Aromatic protons: 7.0-8.5 (multiplets)N-H proton: 8.0-12.0 (broad singlet)Aliphatic protons (cyclohexanone ring): 2.0-3.5 (multiplets)
¹³C NMR Carbonyl carbon (C=O): 190-200Aromatic carbons: 110-155Aliphatic carbons: 20-40

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch 3200-3500 (broad)
C=O Stretch (Ketone) 1660-1700 (strong)
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1200-1350
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 185.22). Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, as well as cleavage of the cyclohexanone ring.

Reactivity

This compound exhibits reactivity characteristic of its constituent functional groups: the secondary aromatic amine, the ketone, and the electron-rich carbazole nucleus.

  • N-H Acidity and Alkylation/Acylation: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

  • Ketone Chemistry: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol, reductive amination, and condensation reactions at the alpha-position.

  • Electrophilic Aromatic Substitution: The carbazole ring is susceptible to electrophilic substitution, with the positions on the benzene ring being the most likely sites of reaction.

  • Oxidation: The compound is incompatible with strong oxidizing agents, which can lead to decomposition.[1]

Biological Activity

The carbazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] this compound and its derivatives have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis.[6][7]

Mechanism of Antimycobacterial Action

While the precise mechanism of action for this compound is not fully elucidated, many carbazole alkaloids are known to exert their antimycobacterial effects by interfering with essential cellular processes in the bacterium. Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: This is a common target for many antitubercular drugs.[8]

  • Interference with DNA Gyrase: Some heterocyclic compounds inhibit this essential enzyme, preventing DNA replication.

  • Disruption of Efflux Pumps: By inhibiting efflux pumps, the compound may increase the intracellular concentration of itself or other co-administered drugs.

Further research is required to pinpoint the specific molecular targets of this compound in Mycobacterium tuberculosis.

Antimycobacterial_Targets carbazolone 2,3-dihydro-1H- carbazol-4(9H)-one cell_wall Cell Wall Synthesis carbazolone->cell_wall Inhibits dna_gyrase DNA Gyrase carbazolone->dna_gyrase Inhibits efflux_pumps Efflux Pumps carbazolone->efflux_pumps Inhibits mycobacterium Mycobacterium tuberculosis cell_wall->mycobacterium Disrupts dna_gyrase->mycobacterium Disrupts efflux_pumps->mycobacterium Disrupts

Figure 3: Potential antimycobacterial mechanisms of action for carbazole derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new therapeutic agents, particularly for the treatment of tuberculosis. This guide has summarized its core chemical properties, provided a detailed synthesis protocol, and outlined its spectroscopic characteristics and biological activity. Further investigation into its specific reactivity and mechanism of action will undoubtedly open new avenues for its application in medicinal chemistry.

References

Elucidation of the Molecular Architecture: A Technical Guide to 2,3-dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dihydro-1H-carbazol-4(9H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details the physicochemical properties, spectroscopic characterization, and synthetic pathways of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

This compound, with the chemical formula C₁₂H₁₁NO, is a tricyclic ketone.[1] Its structure is foundational for a variety of biologically active molecules.[2] Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
CAS Number 15128-52-6[1]
Appearance Solid[2]
Melting Point 224-226 °C
Boiling Point 386.3 ± 11.0 °C at 760 mmHg
Flash Point 194.5 ± 26.7 °C
Density 1.3 ± 0.1 g/cm³

Spectroscopic Data Interpretation:

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.2m4HAr-H
~ 7.8br s1HN-H
~ 2.8t2H-CH₂- (adjacent to C=O)
~ 2.5t2H-CH₂-
~ 2.1p2H-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 195C=O
~ 150 - 110Ar-C
~ 40-CH₂-
~ 25-CH₂-
~ 23-CH₂-

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H Stretch
~ 3100-3000MediumAr C-H Stretch
~ 2950-2850MediumAliphatic C-H Stretch
~ 1680StrongC=O Stretch (Ketone)
~ 1600, 1470Medium-StrongC=C Stretch (Aromatic)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
185[M]⁺ (Molecular Ion)
156[M - CO - H]⁺
130[M - C₃H₅O]⁺
103[C₇H₅N]⁺

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound and its derivatives is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine and a cyclic ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[4]

Materials:

  • Phenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • A solution of phenylhydrazine hydrochloride and 1,3-cyclohexanedione is prepared in a mixture of ethanol and water.

  • The reaction mixture is stirred at room temperature for several hours to form the phenylhydrazone intermediate.

  • Glacial acetic acid is added as a catalyst, and the mixture is refluxed for an extended period (typically 5-14 hours).

  • Upon cooling, the reaction mixture is poured into water to precipitate the crude product.

  • The crude product is collected by filtration and washed with water.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Visualizations

To further elucidate the structure and synthesis of this compound, the following diagrams are provided.

molecular_structure Molecular Structure of this compound N9 N9-H C8a C8a N9->C8a C1 C1 C9a C9a C1->C9a C2 C2 C2->C1 C3 C3 C3->C2 C4 C4=O C4->C3 C4a C4a C4a->C4 C4a->C9a C4b C4b C4b->C4a C5 C5 C5->C4b C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C4b C8a->C8 C9a->N9

Caption: Molecular Structure of this compound.

fischer_indole_synthesis Fischer Indole Synthesis Workflow A Phenylhydrazine + 1,3-Cyclohexanedione B Formation of Phenylhydrazone Intermediate A->B C Acid-Catalyzed Tautomerization (Ene-hydrazine) B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization and Cyclization D->E F Elimination of Ammonia E->F G This compound F->G biological_activities Biological Activities of the Tetrahydrocarbazole Scaffold Scaffold Tetrahydrocarbazole Core Structure Activity1 Antitumor Activity Scaffold->Activity1 Activity2 Antibacterial Activity Scaffold->Activity2 Activity3 Antiviral Activity Scaffold->Activity3 Activity4 Anti-inflammatory Activity Scaffold->Activity4 Activity5 Hypoglycemic Activity Scaffold->Activity5

References

In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dihydro-1H-carbazol-4(9H)-one, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics, experimental protocols for its synthesis and analysis, and visual diagrams to illustrate key processes.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, publicly available, and explicitly assigned peak list for this compound is not readily found in the searched literature, data for closely related tetrahydrocarbazoles allows for a reliable prediction of the expected chemical shifts and splitting patterns. The synthesis of various tetrahydrocarbazoles is often confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2br s1HN-H
~ 7.2 - 7.6m4HAromatic protons
~ 2.8 - 3.0t2H-CH₂-C=O
~ 2.5 - 2.7t2HAr-CH₂-
~ 2.0 - 2.2m2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 195C=O
~ 140 - 150Quaternary aromatic carbons
~ 110 - 130Aromatic CH carbons
~ 40-CH₂-C=O
~ 20 - 30Aliphatic -CH₂- carbons
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are expected to arise from the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the carbonyl group.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, broadN-H stretch
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch
~ 1680StrongC=O (ketone) stretch
~ 1600, 1470MediumAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (molar mass: 185.22 g/mol ), the molecular ion peak is a key identifier.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
185High[M]⁺ (Molecular ion)
156Medium[M - CO - H]⁺
130Medium[M - C₃H₅O]⁺
103LowFurther fragmentation

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles and their derivatives, including tetrahydrocarbazoles.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.

Materials:

  • Phenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

Procedure:

  • A mixture of phenylhydrazine hydrochloride and an equimolar amount of 1,3-cyclohexanedione is prepared.

  • The mixture is dissolved in a suitable solvent, typically ethanol or glacial acetic acid.

  • A catalytic amount of a Brønsted acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) is added to the reaction mixture.

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis Protocols

General procedures for acquiring the spectroscopic data are as follows:

¹H and ¹³C NMR Spectroscopy:

  • The purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • The obtained data is processed, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Electron Ionization (EI) is a common method for this type of molecule, providing a characteristic fragmentation pattern.

  • The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Visual Diagrams

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Phenylhydrazine + 1,3-Cyclohexanedione Reaction Fischer Indole Synthesis (Acid Catalyst, Heat) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Compound Pure 2,3-dihydro-1H- carbazol-4(9H)-one Purification->Pure_Compound NMR NMR (¹H, ¹³C) Pure_Compound->NMR IR IR Pure_Compound->IR MS MS Pure_Compound->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical_Relationship Compound This compound Structure Molecular Structure Compound->Structure is defined by Spectra Spectroscopic Data (NMR, IR, MS) Structure->Spectra is determined by Properties Chemical & Physical Properties Structure->Properties dictates Spectra->Structure confirms Application Applications in Drug Development Properties->Application influences

Caption: Logical relationships between the compound, its structure, properties, and applications.

References

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Evaluation of Novel Carbazole-Based Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical scaffolds found in nature have long been a cornerstone of drug discovery, providing a rich source of bioactive compounds with therapeutic potential. Among these, carbazole-based alkaloids, a class of heterocyclic aromatic compounds, have emerged as a particularly promising area of research.[1][2] Isolated from a variety of natural sources, including plants of the Rutaceae family, these alkaloids exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery of novel carbazole-based alkaloids, detailing experimental protocols for their isolation and characterization, presenting quantitative biological data, and visualizing their mechanisms of action through key signaling pathways.

Quantitative Biological Activity of Novel Carbazole Alkaloids

The therapeutic potential of newly discovered carbazole alkaloids is primarily assessed through rigorous quantitative analysis of their biological activity. This typically involves determining their cytotoxic effects against various cancer cell lines and their inhibitory activity against microbial pathogens. The data presented in the following tables summarizes the efficacy of several recently identified or synthesized carbazole-based compounds, providing a comparative basis for future drug development efforts.

Table 1: Cytotoxic Activity of Novel Carbazole Alkaloids Against Human Cancer Cell Lines

Compound NameCancer Cell LineCancer TypeIC50 ValueReference
MahanineMCF-7Breast Cancer≤5.0 µg/mL[6]
HeLaCervical Cancer≤5.0 µg/mL[6]
P388Murine Leukemia≤5.0 µg/mL[6]
MurrayanineA549Lung Adenocarcinoma9 µM[6]
SCC-25Oral Squamous Carcinoma15 µM[6]
IsomahanineCLS-354Oral Squamous Carcinoma~15 µM[6]
MurrayazolineDLD-1Colon Cancer5.7 µM[6]
O-methylmurrayamine ADLD-1Colon Cancer17.9 µM[6]
Murrastinine-CHL-60Promyelocytic Leukemia< 20 mg/mL
HeLaCervical Cancer< 20 mg/mL
Murrayatanine-AHL-60Promyelocytic Leukemia< 20 mg/mL
HeLaCervical Cancer< 20 mg/mL
Euchrestifoline EHepG2Liver Cancer4.7 µM[7]
Euchrestifoline FHepG2Liver Cancer8.3 µM[7]

Table 2: Antimicrobial Activity of Novel Carbazole Derivatives

CompoundBacterial/Fungal StrainMIC Value (µg/mL)
Compound 8fS. aureus0.5
MRSA1
E. coli2
C. albicans1
Compound 9dS. aureus1
MRSA2
E. coli2
C. albicans2

Experimental Protocols

The discovery and validation of novel carbazole alkaloids rely on a series of meticulous experimental procedures. This section provides detailed methodologies for the key experiments involved in the isolation, purification, structure elucidation, and biological evaluation of these compounds.

Isolation and Purification of Carbazole Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of carbazole alkaloids from their natural plant sources, such as the leaves and stems of Murraya species.

Materials:

  • Air-dried and powdered plant material (e.g., Murraya koenigii leaves)

  • Solvents: Petroleum ether, ethanol, chloroform, methanol, ethyl acetate, hexane

  • Hydrochloric acid (HCl), dilute

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Soxhlet apparatus (optional for continuous extraction)

Procedure:

  • Extraction:

    • Maceration: Soak the powdered plant material in ethanol or methanol at room temperature for 48-72 hours with occasional stirring.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for 6-8 hours.

  • Concentration: Concentrate the resulting crude extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the crude extract in dilute hydrochloric acid. This protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.

    • Filter the acidic solution to remove non-alkaloidal, acid-insoluble compounds.

    • Basify the filtrate by adding ammonium hydroxide or sodium hydroxide until the pH is approximately 9-10. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

    • Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform or ethyl acetate. The free alkaloids will partition into the organic layer.

    • Collect the organic layers and concentrate them using a rotary evaporator to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • Column Chromatography: Pack a glass column with silica gel suspended in a non-polar solvent (e.g., hexane or petroleum ether). Load the crude alkaloid fraction onto the top of the column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate to hexane).

    • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound, as indicated by their TLC profiles.

    • Recrystallization: Further purify the isolated compounds by recrystallization from a suitable solvent or solvent mixture to obtain pure crystalline alkaloids.

Structure Elucidation of Novel Carbazole Alkaloids

The precise chemical structure of a newly isolated carbazole alkaloid is determined using a combination of spectroscopic techniques.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker, 400 or 500 MHz)

  • Mass Spectrometer (MS) (e.g., ESI-MS, HRESIMS)

  • Infrared (IR) Spectrometer (e.g., FT-IR)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare solutions of the purified alkaloid in appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS, IR, and UV-Vis, prepare dilute solutions in suitable solvents (e.g., methanol, acetonitrile).

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. These experiments provide detailed information about the proton and carbon framework of the molecule, including connectivity and spatial relationships.

    • Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRESIMS) provides the exact mass, which allows for the determination of the molecular formula.[7][8]

    • Infrared Spectroscopy: Record the IR spectrum to identify the presence of key functional groups, such as N-H, C=O, O-H, and aromatic C-H bonds.[9]

    • UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum to identify the chromophoric system, which is characteristic of the carbazole nucleus.[7][8]

  • Data Interpretation: Analyze the collective spectroscopic data to piece together the complete chemical structure of the novel carbazole alkaloid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test carbazole alkaloids (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole alkaloids in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Core Concepts

To better understand the logical flow of the discovery process and the potential mechanisms of action of novel carbazole alkaloids, the following diagrams have been generated using the DOT language.

G General Workflow for the Discovery of Novel Carbazole Alkaloids A Plant Material Collection and Preparation B Extraction of Crude Alkaloids A->B C Chromatographic Purification B->C D Isolation of Pure Carbazole Alkaloids C->D E Structure Elucidation (NMR, MS, IR, UV) D->E F Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) D->F G Identification of Lead Compounds F->G H Mechanism of Action Studies G->H

Caption: General workflow for the discovery of novel carbazole alkaloids.

G Hypothesized Anticancer Signaling Pathway of a Novel Carbazole Alkaloid cluster_cell Cancer Cell Carbazole Novel Carbazole Alkaloid Receptor Cell Surface Receptor (e.g., RTK) Carbazole->Receptor Inhibition Caspase Caspase Activation Carbazole->Caspase Induction PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation and Survival mTOR->Proliferation Promotion Caspase->Apoptosis Execution

Caption: Hypothesized anticancer signaling pathway of a novel carbazole alkaloid.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 2,3-dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiemetic drug ondansetron. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details its known physical and chemical properties, outlines experimental protocols for forced degradation studies, and discusses potential degradation pathways.

Physicochemical Properties

This compound, also known as 4-oxo-1,2,3,4-tetrahydrocarbazole, is a solid with the following key physical properties:

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO[1]
Molecular Weight185.22 g/mol [1]
Melting Point224-226 °C[1]
Boiling Point386.3 ± 11.0 °C at 760 mmHg[1]
Flash Point194.5 ± 26.7 °C[1]
AppearanceWhite to light yellow powder or crystal[2]

Under standard storage conditions, this compound is considered to be stable.[1] It should be stored in a cool, dark place in a tightly sealed container, away from oxidizing agents.[1]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug intermediate. While specific forced degradation data for this compound is not extensively available in public literature, the protocols for similar molecules, particularly ondansetron, provide a robust framework for designing such studies. The following are detailed methodologies for conducting forced degradation studies based on established practices and regulatory guidelines.[3][4][5]

General Procedure

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). Aliquots of this stock solution are then subjected to various stress conditions. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Acidic Hydrolysis
  • Reagent: 0.1 N Hydrochloric Acid (HCl)

  • Procedure: Mix an equal volume of the stock solution with 0.1 N HCl. The mixture is then heated at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., up to 24 hours). Samples are withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent concentration of sodium hydroxide (NaOH) before analysis.

Basic Hydrolysis
  • Reagent: 0.1 N Sodium Hydroxide (NaOH)

  • Procedure: Mix an equal volume of the stock solution with 0.1 N NaOH. The mixture is heated at a controlled temperature (e.g., 60-80°C) for a specified period. Samples are withdrawn, cooled, and neutralized with an equivalent concentration of HCl prior to analysis.

Oxidative Degradation
  • Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

  • Procedure: Treat the stock solution with a solution of hydrogen peroxide. The reaction is typically carried out at room temperature for a period of up to 24 hours, protected from light. Samples are withdrawn and analyzed at different intervals.

Thermal Degradation
  • Procedure (Solid State): A sample of the solid compound is placed in a controlled temperature oven (e.g., 60-80°C) for an extended period. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.

  • Procedure (Solution State): The stock solution is heated in a controlled temperature bath. Samples are withdrawn at various time points, cooled, and analyzed.

Photolytic Degradation
  • Procedure: Expose the stock solution and a solid sample to a light source that provides both ultraviolet (UV) and visible light, as per ICH Q1B guidelines. A typical exposure would be 1.2 million lux hours and 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions. Samples are then analyzed and compared.

The following diagram illustrates a general workflow for conducting forced degradation studies.

G cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1N HCl, 60-80°C) stock_solution->acid Expose to base Basic Hydrolysis (0.1N NaOH, 60-80°C) stock_solution->base Expose to oxidation Oxidative Degradation (3-30% H₂O₂, RT) stock_solution->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 60-80°C) stock_solution->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock_solution->photo Expose to sampling Withdraw Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc characterize Characterize Degradation Products (LC-MS, NMR) hplc->characterize

Figure 1. General workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and degradation studies of related compounds like ondansetron, several potential degradation pathways can be postulated.

The carbazole ring system is generally stable; however, the tetrahydro-4-one moiety introduces potential sites for degradation. The ketone functionality and the adjacent methylene groups are susceptible to oxidation. The secondary amine within the carbazole ring can also be a site for oxidative reactions. Under hydrolytic conditions, especially at elevated temperatures, ring opening or rearrangement reactions could occur, although this is less likely given the stability of the carbazole core.

The following diagram outlines a potential degradation pathway under oxidative conditions, leading to the formation of an aromatic carbazolone.

G parent This compound oxidized_intermediate Oxidized Intermediate (Hydroxylated species) parent->oxidized_intermediate Oxidation [O] degradation_product Carbazol-4-one (Aromatized product) oxidized_intermediate->degradation_product Dehydration

Figure 2. Postulated oxidative degradation pathway.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Example HPLC Method Parameters
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a suitable wavelength (e.g., determined by UV scan of the parent compound)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

The development of such a method would involve stressing the compound under various conditions and ensuring that all degradation product peaks are well-resolved from the parent peak and from each other.

The logical relationship for developing a stability-indicating method is depicted below.

G cluster_method_dev Method Development cluster_validation Method Validation (as per ICH Q2(R1)) select_column Select HPLC Column (e.g., C18) optimize_mp Optimize Mobile Phase (Composition, pH) select_column->optimize_mp optimize_params Optimize Other Parameters (Flow rate, Wavelength) optimize_mp->optimize_params specificity Specificity optimize_params->specificity Validate for linearity Linearity specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness specificity->robustness

Figure 3. Logical workflow for stability-indicating method development.

Conclusion

This compound is a chemically stable compound under normal storage conditions. However, like any active pharmaceutical intermediate, it is susceptible to degradation under stress conditions. A thorough understanding of its stability profile through forced degradation studies is paramount for the development of robust and safe pharmaceutical products. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to assess the stability of this important molecule and to ensure the quality of the final drug substance. Further studies are warranted to generate specific quantitative degradation data and to fully elucidate the structures of its degradation products.

References

Molecular weight and formula of 2,3-dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in pharmaceutical synthesis, particularly in the development of antiemetic drugs. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as 1,2,3,4-tetrahydrocarbazol-4-one, is a tricyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 15128-52-6
Molecular Formula C₁₂H₁₁NO[1][2][3]
Molecular Weight 185.22 g/mol [1][2][3]
Melting Point 224-226 °C[3]
Boiling Point 386.3±11.0 °C at 760 mmHg[3]
Flash Point 194.5±26.7 °C[3]
Appearance White to off-white crystalline solid

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone.

Fischer Indole Synthesis Protocol

A common and efficient method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[4] This reaction produces the indole ring system from a phenylhydrazine and a carbonyl compound, such as a ketone or aldehyde, in an acidic environment.[4]

Materials:

  • Phenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • Zinc chloride (ZnCl₂) or another suitable acid catalyst

  • Solvent (e.g., glacial acetic acid, methanol)

Procedure:

  • Formation of the Monophenylhydrazone: 1,3-Cyclohexanedione is reacted with phenylhydrazine hydrochloride.[5] One of the carbonyl groups of the dione condenses with the phenylhydrazine to form a monophenylhydrazone intermediate.[5]

  • Cyclization and Rearrangement: The monophenylhydrazone is then subjected to cyclization and rearrangement in the presence of an acid catalyst like zinc chloride.[5] This step, characteristic of the Fischer indole synthesis, leads to the formation of the 1,2,3,9-tetrahydro-4H-carbazol-4-one ring structure.[5]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

A greener synthesis approach has also been reported using an ionic liquid, [bmim(BF4)], as both a catalyst and solvent, which can offer high yields and easier product isolation.[6]

Application in Drug Development

This compound is a crucial building block in the synthesis of Ondansetron, a potent 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting caused by chemotherapy and radiotherapy.[7][8]

Synthetic Workflow: Ondansetron Synthesis

The following diagram illustrates the synthetic pathway from this compound to Ondansetron.

Ondansetron_Synthesis cluster_start Starting Material cluster_methylation N-Methylation cluster_mannich Mannich Reaction cluster_substitution Nucleophilic Substitution Carbazolone 2,3-dihydro-1H- carbazol-4(9H)-one MethylatedCarbazolone 1,2,3,9-Tetrahydro-9-methyl- 4H-carbazol-4-one Carbazolone->MethylatedCarbazolone Methylation (e.g., CH₃I, base) MannichBase 3-Dimethylaminomethyl substituted intermediate MethylatedCarbazolone->MannichBase Paraformaldehyde, Dimethylamine HCl, Acetic Acid Ondansetron Ondansetron MannichBase->Ondansetron 2-Methylimidazole

Caption: Synthetic pathway to Ondansetron.

Biological Significance

The biological activity of this compound is primarily realized through its derivatives. As the core scaffold of Ondansetron and other related compounds, it is integral to the development of selective 5-HT₃ receptor antagonists.[5][8] The tetrahydrocarbazole moiety provides the necessary structural framework for binding to the serotonin type 3 receptor, thereby blocking the action of serotonin and preventing the induction of nausea and vomiting. While the compound itself is not the active pharmacological agent, its chemical structure is the foundation for a class of therapeutically important drugs. Some carbazole derivatives have also been reported to possess antimycobacterial activity.[2]

Conclusion

This compound is a well-characterized organic molecule with significant importance in medicinal chemistry and drug development. Its straightforward synthesis via the Fischer indole reaction and its role as a key precursor to the widely used antiemetic drug Ondansetron highlight its value to the pharmaceutical industry. Further research into the derivatization of this carbazole core may lead to the discovery of new therapeutic agents with a range of biological activities.

References

Methodological & Application

Synthesis of 2,3-Dihydro-1H-carbazol-4(9H)-one from Cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, cyclohexanone. The synthesis involves a multi-step pathway, and this guide outlines the primary routes, complete with experimental procedures, quantitative data, and workflow visualizations.

Introduction

This compound, also known as 1,2,3,9-Tetrahydro-4H-carbazol-4-one, is a crucial building block in the synthesis of prominent pharmaceutical agents, including the antiemetic drug Ondansetron and the cardiovascular medication Carvedilol.[1][2] The carbazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities such as antimicrobial, anticancer, and neuroprotective properties.[3]

The synthesis of this compound from cyclohexanone is not a single-step reaction but requires the initial conversion of cyclohexanone into a more functionalized intermediate. This document details two primary synthetic strategies:

  • The Japp-Klingemann-Fischer Indole Synthesis Route: This pathway involves the initial formylation of cyclohexanone, followed by a Japp-Klingemann reaction with a diazonium salt to form a hydrazone, which is then cyclized via Fischer indole synthesis.

  • The Cyclohexane-1,2-dione Intermediate Route: This method proceeds through the oxidation of cyclohexanone to cyclohexane-1,2-dione, which then undergoes a condensation and cyclization reaction with phenylhydrazine.

Synthetic Strategies and Key Reactions

The overall synthetic approach involves the transformation of the cyclohexanone ring into a suitable precursor for the annulation of the indole moiety. The key reactions involved are the Fischer indole synthesis and the Japp-Klingemann reaction.

The Fischer indole synthesis is a classic method for synthesizing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] The Japp-Klingemann reaction is utilized to synthesize the necessary arylhydrazone precursors from β-keto esters or β-keto acids and aryldiazonium salts.[6][7][8]

Data Presentation: Comparison of Synthetic Steps

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from cyclohexanone.

Table 1: Synthesis of Intermediates from Cyclohexanone

IntermediateStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
2-Hydroxymethylidine cyclohexanoneCyclohexanoneEthyl formate, Sodium ethoxide----
Cyclohexane-1,2-dioneCyclohexanoneSelenium dioxideDioxane, Water~3 hoursReflux~60%[9]

Table 2: Synthesis of this compound

Starting IntermediateKey ReagentsSolventReaction TimeTemperatureYield (%)
2-Hydroxymethylidine cyclohexanone & Phenyl diazonium saltPhenylhydrazine, AcidAcetic acid--Moderate to good[6]
Cyclohexane-1,2-dionePhenylhydrazine hydrochlorideAcetic acid, HCl---
2-Aminocyclohexanone hydrochloridePhenylhydrazine hydrochloride, NaOHAcetic acid5 hoursReflux45-94%[4][10]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexane-1,2-dione from Cyclohexanone

This protocol is adapted from the established method of oxidizing cyclohexanone using selenium dioxide.[11]

Materials:

  • Cyclohexanone

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a mixture of 1,4-dioxane and water.

  • To this solution, add cyclohexanone dropwise with stirring.

  • Heat the reaction mixture to reflux for approximately 3 hours.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated selenium metal.

  • The filtrate, containing the crude 1,2-cyclohexanedione, can be carried forward to the next step or purified by distillation under reduced pressure. The product is often isolated as its more stable dioxime derivative for purification and storage.[9]

Protocol 2: Synthesis of this compound from 2-Aminocyclohexanone Hydrochloride

This protocol describes the Fischer indole synthesis starting from 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride.[10]

Materials:

  • 2-Aminocyclohexanone hydrochloride

  • Phenylhydrazine hydrochloride

  • 2 N Sodium hydroxide (NaOH) solution

  • 80% Acetic acid (HOAc) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a mixture of 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride, add a 2 N sodium hydroxide solution dropwise and stir for 15 minutes at room temperature.

  • Reflux the mixture for 5 hours.

  • After reflux, add an 80% acetic acid solution.

  • Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield this compound.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Carbazolone Formation Cyclohexanone Cyclohexanone Intermediate Cyclohexanone Derivative Cyclohexanone->Intermediate Oxidation or Formylation Carbazolone This compound Intermediate->Carbazolone Condensation & Cyclization Experimental_Workflow start Start reactants Mix 2-Aminocyclohexanone HCl, Phenylhydrazine HCl, and NaOH start->reactants reflux Reflux for 5 hours reactants->reflux acidify Add Acetic Acid reflux->acidify quench Quench with NaHCO3 solution acidify->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

References

Application Notes and Protocols: Fischer Indole Synthesis for Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydrocarbazoles via the Fischer indole synthesis. This method is a cornerstone in organic synthesis, offering a versatile pathway to this privileged scaffold, which is central to numerous pharmacologically active compounds.

Introduction

Tetrahydrocarbazoles (THCs) are a significant class of heterocyclic compounds featuring an indole moiety fused to a cyclohexane ring.[1] This structural motif is present in a wide range of natural products and synthetic molecules with diverse biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3] The adaptability of the tetrahydrocarbazole scaffold makes it a valuable building block in drug discovery and development, allowing for systematic exploration of structure-activity relationships to identify promising therapeutic candidates.[2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and efficient methods for preparing these valuable compounds.[1][4]

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a cyclohexanone derivative.[4][5] The versatility of this reaction allows for the synthesis of a wide array of substituted tetrahydrocarbazoles by varying the starting materials.

Reaction Mechanism and Experimental Workflow

The Fischer indole synthesis proceeds through a series of well-established steps. Initially, the phenylhydrazine and cyclohexanone condense to form a phenylhydrazone. This intermediate then tautomerizes to an enamine under acidic conditions. A key[3][3]-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final aromatic tetrahydrocarbazole product.[4][5]

A general workflow for the synthesis of tetrahydrocarbazoles via the Fischer indole method is outlined below. This typically involves the reaction of the starting materials under reflux, followed by isolation and purification of the product.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Combine Phenylhydrazine and Cyclohexanone B Add Acid Catalyst (e.g., Acetic Acid) A->B In a suitable flask C Heat to Reflux B->C With stirring D Cool Reaction Mixture C->D After reaction completion E Precipitate and Filter Product D->E Induces crystallization F Recrystallize from Appropriate Solvent E->F For purification G Dry and Characterize Pure Tetrahydrocarbazole F->G To obtain final product

Caption: General experimental workflow for the Fischer indole synthesis of tetrahydrocarbazoles.

The detailed mechanism of the Fischer indole synthesis for the formation of 1,2,3,4-tetrahydrocarbazole is illustrated in the following diagram:

fischer_indole_mechanism reactant1 Phenylhydrazine hydrazone Phenylhydrazone reactant1->hydrazone reactant2 Cyclohexanone reactant2->hydrazone plus1 + H_plus H+ (Acid Catalyst) enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Protonation diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH3 aminal->elimination -H2O, -H+ product 1,2,3,4-Tetrahydrocarbazole elimination->product Aromatization

Caption: Mechanism of the Fischer indole synthesis for 1,2,3,4-tetrahydrocarbazole.

Quantitative Data Summary

The yield of tetrahydrocarbazoles via the Fischer indole synthesis is influenced by various factors including the choice of acid catalyst, solvent, reaction temperature, and reaction time. The following table summarizes quantitative data from different reported procedures.

Starting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference
Phenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 30 min75.2[5]
Phenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 5 min-[6]
Phenylhydrazine hydrochloride, CyclohexanoneGlacial Acetic AcidBoiling, Reflux, 1 hr77[7]
Phenylhydrazine, CyclohexanoneGlacial Acetic AcidHeat30.79[8]
Phenylhydrazine, Cyclohexanonep-Toluenesulfonic acid (p-TSA)Microwave (600W), 3 min91-93[1]
Phenylhydrazine, CyclohexanoneZinc chloride (ZnCl2)Microwave (600W), 3 min76[1]
2-Aminocyclohexanone hydrochloride, Phenylhydrazine hydrochloride80% Acetic AcidReflux, 5 hr73[9][10]
Phenylhydrazine, CyclohexanonePyridinium-based Ionic Liquid with ZnCl2Microwave, 110°C89.66[11]
Phenylhydrazine, CyclohexanoneH-ZSM-5 Zeolite / Acetic Acid-35-69[1]
Phenylhydrazine hydrochlorides, CyclohexanoneCeric Ammonium Nitrate (CAN)--[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of tetrahydrocarbazoles.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Glacial Acetic Acid[5]

Materials:

  • Cyclohexanone: 5.5 g

  • Phenylhydrazine: 5.4 g

  • Glacial Acetic Acid: 18 g

  • Methanol (for recrystallization): 35 mL

Procedure:

  • To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.

  • Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux.

  • Slowly add 5.4 g of phenylhydrazine dropwise through the top of the condenser over a period of 30 minutes.

  • Continue to reflux the reaction mixture for an additional 30 minutes. The color of the mixture will change from pale yellow to deep red.

  • After reflux, pour the hot reaction mixture into a 250 mL beaker placed in an ice bath and swirl until the product solidifies.

  • Filter the crude product using vacuum filtration.

  • Recrystallize the crude solid from approximately 35 mL of hot methanol.

  • Cool the methanol solution to induce crystallization of the pure 1,2,3,4-tetrahydrocarbazole.

  • Collect the purified crystals by vacuum filtration and allow them to air dry.

  • The reported yield for this procedure is 6.4 g (75.2%).[5]

Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole[9][10]

Materials:

  • 2-Aminocyclohexanone hydrochloride: 79.3 mg (0.53 mmol)

  • Phenylhydrazine hydrochloride: 63.6 mg (0.44 mmol)

  • 2 N Sodium Hydroxide solution: 0.48 mL (0.98 mmol)

  • 80% Acetic Acid solution: 3 mL

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction flask, combine 79.3 mg of 2-aminocyclohexanone hydrochloride and 63.6 mg of phenylhydrazine hydrochloride.

  • Add 0.48 mL of 2 N sodium hydroxide solution dropwise to the mixture and stir for 15 minutes at room temperature.

  • Add 3 mL of 80% acetic acid solution and heat the mixture to reflux for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into 10 mL of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be further purified by column chromatography if necessary.

  • This procedure has been reported to yield up to 73% of the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.[9][10]

Troubleshooting and Optimization

  • Low Yield: Low yields in Fischer indole synthesis can be due to impure starting materials, improper reaction temperature, or insufficient reaction time.[12] Ensure the purity of phenylhydrazine and cyclohexanone derivatives. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[12]

  • Side Products: The formation of byproducts can be a common issue.[12] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize side reactions.

  • Catalyst Choice: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective.[4][12] Screening different catalysts may be necessary to optimize the yield for a specific substrate. Polyphosphoric acid (PPA) is often a highly effective catalyst.[12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in some cases.[1][11]

Conclusion

The Fischer indole synthesis is a robust and versatile method for the preparation of tetrahydrocarbazoles. By carefully selecting the starting materials and optimizing the reaction conditions, a wide variety of these important heterocyclic compounds can be synthesized in good to excellent yields. The protocols and data presented in these notes serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Green Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2,3,4,9-Tetrahydro-1H-carbazoles are a pivotal class of heterocyclic compounds widely recognized for their significant presence in natural products and their broad spectrum of pharmacological activities. The development of synthetic routes to these molecules is of paramount importance to researchers in medicinal chemistry and drug development. In alignment with the principles of green chemistry, there is a growing emphasis on creating synthetic methodologies that are not only efficient but also environmentally benign. This document provides detailed application notes and protocols for several green synthesis methods for 2,3,4,9-tetrahydro-1H-carbazoles, designed for researchers, scientists, and drug development professionals. The featured methods include microwave-assisted synthesis, ionic liquid catalysis, ultrasound-assisted synthesis, and nanocatalysis in water, all of which offer significant advantages over traditional synthetic approaches by minimizing waste, reducing reaction times, and employing less hazardous materials.

Microwave-Assisted Catalyst-Free Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. This catalyst-free approach for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles represents a particularly green and efficient method.

Quantitative Data Summary
EntryAniline Derivative2-Bromocyclohexanone DerivativeSolventTime (min)Yield (%)
1Aniline2-Bromocyclohexanone2-Ethoxyethanol1082
24-Methylaniline2-Bromocyclohexanone2-Ethoxyethanol1285
34-Methoxyaniline2-Bromocyclohexanone2-Ethoxyethanol1088
44-Chloroaniline2-Bromocyclohexanone2-Ethoxyethanol1578
5Aniline2-Bromo-4-methylcyclohexanone2-Ethoxyethanol1280
Experimental Protocol

General Procedure for the Microwave-Assisted Catalyst-Free Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:

  • In a sealed microwave reaction vessel, combine the substituted aniline (1.0 mmol) and the 2-bromocyclohexanone derivative (1.2 mmol).

  • Add 2-ethoxyethanol (3 mL) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150 °C for the time specified in the data table (typically 10-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2,3,4,9-tetrahydro-1H-carbazole derivative.

Experimental Workflow

reagents Aniline derivative (1.0 mmol) 2-Bromocyclohexanone derivative (1.2 mmol) solvent 2-Ethoxyethanol (3 mL) reagents->solvent Add microwave Microwave Irradiation (150 °C, 10-15 min) solvent->microwave Seal and Irradiate workup Aqueous Work-up (Water, Ethyl Acetate, Brine) microwave->workup Cool and Quench purification Column Chromatography (Silica Gel) workup->purification Dry and Concentrate product Pure 2,3,4,9-Tetrahydro-1H-carbazole purification->product

Caption: Workflow for microwave-assisted synthesis.

Ionic Liquid Catalyzed Synthesis under Reflux Conditions

Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as a catalyst for the Fischer indole synthesis of tetrahydrocarbazoles in methanol offers a simple, efficient, and reusable catalytic system.[1]

Quantitative Data Summary
EntryPhenylhydrazine HydrochlorideCyclohexanoneCatalyst Loading (mol%)Time (h)Yield (%)[1]
1Phenylhydrazine HClCyclohexanone202.092
24-Methylphenylhydrazine HClCyclohexanone202.590
34-Methoxyphenylhydrazine HClCyclohexanone202.094
44-Chlorophenylhydrazine HClCyclohexanone203.088
5Phenylhydrazine HCl4-Methylcyclohexanone202.589

The ionic liquid catalyst [bmim(BF4)] can be recovered and reused for up to five consecutive runs without a significant loss of catalytic efficiency.[1]

Experimental Protocol

General Procedure for the [bmim][BF4] Catalyzed Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:

  • To a round-bottom flask, add the phenylhydrazine hydrochloride derivative (10 mmol), cyclohexanone derivative (12 mmol), and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (2.0 mmol, 20 mol%).

  • Add methanol (20 mL) as the solvent.

  • Reflux the reaction mixture with stirring for the time indicated in the data table (typically 2-3 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • The ionic liquid remains in the aqueous phase and can be recovered by evaporation of water and then reused after drying under vacuum.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Workflow

reactants Phenylhydrazine HCl (10 mmol) Cyclohexanone (12 mmol) catalyst [bmim][BF4] (2.0 mmol) reactants->catalyst Add solvent Methanol (20 mL) catalyst->solvent Add reflux Reflux (2-3 hours) solvent->reflux Heat extraction Aqueous Work-up & Extraction (Water, Ethyl Acetate) reflux->extraction Cool separation Phase Separation extraction->separation product_purification Purification (Column Chromatography) separation->product_purification Organic Phase catalyst_recovery Catalyst Recovery (Evaporation of Water) separation->catalyst_recovery Aqueous Phase product Pure Tetrahydrocarbazole product_purification->product recovered_catalyst Reusable [bmim][BF4] catalyst_recovery->recovered_catalyst

Caption: Ionic liquid catalyzed synthesis workflow.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. This method provides an energy-efficient and rapid synthesis of 2,3,4,9-tetrahydro-1H-carbazoles through the Fischer indole synthesis.

Quantitative Data Summary
EntryPhenylhydrazine DerivativeCyclohexanoneReaction Time (min)Yield (%)
1PhenylhydrazineCyclohexanone2098
2p-TolylhydrazineCyclohexanone2595
3p-MethoxyphenylhydrazineCyclohexanone2096
4p-ChlorophenylhydrazineCyclohexanone3092
5p-NitrophenylhydrazineCyclohexanone3590

Conventional heating at 55-70°C resulted in yields of 72-88%.

Experimental Protocol

General Procedure for the Ultrasound-Assisted Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:

  • In a suitable reaction vessel, dissolve the phenylhydrazine derivative (10 mmol) and cyclohexanone (11 mmol) in a 1:3 mixture of glacial acetic acid and trifluoroacetic acid (10 mL).

  • Place the reaction vessel in an ultrasonic bath operating at a frequency of 25 kHz.

  • Irradiate the mixture at a temperature of 45-50 °C for the time specified in the data table (typically 20-35 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Workflow

reactants Phenylhydrazine derivative (10 mmol) Cyclohexanone (11 mmol) acid Glacial Acetic Acid : Trifluoroacetic Acid (1:3) reactants->acid Dissolve ultrasound Ultrasonic Irradiation (25 kHz, 45-50 °C, 20-35 min) acid->ultrasound Irradiate neutralization Neutralization (Ice-water, NaHCO3) ultrasound->neutralization Quench extraction Extraction (Ethyl Acetate) neutralization->extraction purification Recrystallization (Ethanol) extraction->purification Dry and Concentrate product Pure 2,3,4,9-Tetrahydro-1H-carbazole purification->product

Caption: Ultrasound-assisted synthesis workflow.

Nano-Fe2O3 Catalyzed Synthesis in Water

The use of water as a solvent and a recyclable nanocatalyst represents a highly green synthetic approach. Nano-Fe2O3 is an inexpensive, readily available, and environmentally benign catalyst for the synthesis of tetrahydrocarbazoles at room temperature.[2]

Quantitative Data Summary
EntryPhenylhydrazine HydrochlorideCyclohexanoneCatalystSolventTime (h)Yield (%)[2]
1Phenylhydrazine HClCyclohexanonenano-Fe2O3 (0.5 eq)Water685

The nano-Fe2O3 catalyst can be recovered by simple filtration and reused, although a decrease in yield was observed upon reuse.[2]

Experimental Protocol

General Procedure for the Nano-Fe2O3 Catalyzed Synthesis of 2,3,4,9-tetrahydro-1H-carbazole:

  • In a round-bottom flask, suspend nano-Fe2O3 (0.5 equivalents) in water (10 mL).

  • Add phenylhydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.0 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to separate the catalyst.

  • Wash the recovered catalyst with water and ethanol and dry for reuse.

  • Extract the filtrate with ethyl acetate (3 x 15 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Workflow

reactants Phenylhydrazine HCl (1.0 mmol) Cyclohexanone (1.0 mmol) solvent Water (10 mL) reactants->solvent Add catalyst nano-Fe2O3 (0.5 eq) catalyst->solvent Suspend reaction Stir at Room Temperature (6 hours) solvent->reaction filtration Filtration reaction->filtration Completion extraction Extraction (Ethyl Acetate) filtration->extraction Filtrate catalyst_recovery Catalyst Recovery filtration->catalyst_recovery Solid purification Purification (Column Chromatography) extraction->purification Dry and Concentrate product Pure Tetrahydrocarbazole purification->product recovered_catalyst Reusable nano-Fe2O3 catalyst_recovery->recovered_catalyst

References

Application Notes and Protocols: PIFA-Mediated Annulation of 2-Aryl Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the annulation of 2-aryl enaminones mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA). This methodology offers a metal-free approach to constructing complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development. While the primary literature focuses on the synthesis of carbazolones and 3-acetylindoles, the principles of this oxidative cyclization can be extended to the proposed synthesis of quinoline scaffolds.[1][2][3]

Introduction

The PIFA-mediated annulation of 2-aryl enaminones is a powerful transformation that facilitates the formation of a new C-N bond through an intramolecular oxidative cyclization.[1][2][3] This reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it an attractive method for the synthesis of various nitrogen-containing heterocycles. The versatility of the enaminone scaffold allows for the generation of diverse products, highlighting its potential in the development of novel therapeutic agents.

Reaction Mechanism and Signaling Pathway

The proposed mechanism for the PIFA-mediated annulation of 2-aryl enaminones involves the initial activation of the enaminone nitrogen by PIFA. This is followed by an intramolecular electrophilic attack of the activated nitrogen onto the aryl ring, leading to the formation of a spirocyclic intermediate. Subsequent rearrangement and aromatization yield the final heterocyclic product.

PIFA-Mediated Annulation Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products 2-Aryl_Enaminone 2-Aryl Enaminone Activated_Complex Activated N-Iodo Intermediate 2-Aryl_Enaminone->Activated_Complex + PIFA PIFA PIFA Spirocyclic_Intermediate Spirocyclic Intermediate Activated_Complex->Spirocyclic_Intermediate Intramolecular Cyclization Carbazolone Carbazolone/Quinoline Spirocyclic_Intermediate->Carbazolone Rearomatization Byproducts PhI + 2 TFAH Spirocyclic_Intermediate->Byproducts

Caption: Proposed mechanism for PIFA-mediated annulation.

Experimental Protocols

The following protocols are based on the successful synthesis of carbazolones from 2-aryl enaminones and can be adapted for the synthesis of quinoline derivatives.[1][2][3]

General Procedure for the PIFA-Mediated Annulation of 2-Aryl Enaminones

A solution of the 2-aryl enaminone (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile) is cooled to 0 °C. To this solution, PIFA (1.2-2.0 equiv) is added portion-wise. The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Proposed Protocol for the Synthesis of Quinolines

This protocol is a proposed adaptation for the synthesis of quinolines from appropriately substituted 2-aryl enaminones.

  • Reactant Preparation: Synthesize the desired 2-aryl enaminone precursor. The aryl group should be substituted to favor the desired regioselectivity of the cyclization to form the quinoline core.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aryl enaminone (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add PIFA (1.5 equiv) in one portion.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired quinoline product.

Data Presentation

The following tables summarize the quantitative data for the PIFA-mediated synthesis of carbazolone derivatives from various 2-aryl enaminones.[1][2][3] This data provides insight into the substrate scope and potential yields for analogous reactions.

Table 1: PIFA-Mediated Synthesis of Carbazolones

EntryProductYield (%)
1HHH2a85
2MeHH2b82
3OMeHH2c78
4ClHH2d88
5HMeH2e80
6HHMe2f75

Table 2: Effect of Substituents on the Aryl Ring

EntrySubstituent on Aryl RingPositionYield (%)
14-Mepara82
24-OMepara78
34-Clpara88
43-Memeta80
52-Meortho75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the PIFA-mediated annulation of 2-aryl enaminones.

Experimental_Workflow A 1. Dissolve 2-Aryl Enaminone in Solvent B 2. Cool to 0 °C A->B C 3. Add PIFA B->C D 4. Stir at Room Temperature C->D E 5. Reaction Quenching (sat. NaHCO₃) D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for the synthesis.

Substrate Scope Logical Relationships

This diagram shows the logical relationship between different substrate modifications and their general impact on the reaction outcome based on the synthesis of carbazolones.

Substrate_Scope Start 2-Aryl Enaminone Substrate Aryl_Ring_Subst Aryl Ring Substituents (R¹) Start->Aryl_Ring_Subst Enaminone_Subst Enaminone Substituents (R², R³) Start->Enaminone_Subst EWG Electron-Withdrawing Groups (e.g., Cl) Aryl_Ring_Subst->EWG EDG Electron-Donating Groups (e.g., Me, OMe) Aryl_Ring_Subst->EDG Alkyl_R2 Alkyl at R² Enaminone_Subst->Alkyl_R2 Alkyl_R3 Alkyl at R³ Enaminone_Subst->Alkyl_R3 Good_Yields Good to Excellent Yields EWG->Good_Yields EDG->Good_Yields Alkyl_R2->Good_Yields Alkyl_R3->Good_Yields

Caption: Substrate scope and its impact on reaction yields.

Conclusion

The PIFA-mediated annulation of 2-aryl enaminones represents a valuable synthetic tool for the construction of nitrogen-containing heterocycles. The operational simplicity, mild reaction conditions, and broad substrate tolerance make it a practical method for library synthesis in drug discovery programs. Further exploration of this reaction for the synthesis of quinolines and other related scaffolds is warranted and holds significant promise for the development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Ondansetron from 2,3-Dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Ondansetron, a potent 5-HT3 receptor antagonist, utilizing 2,3-dihydro-1H-carbazol-4(9H)-one as a key precursor. The synthesis primarily involves a two-step process commencing with the N-methylated derivative of the precursor, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.

The described synthetic route is an efficient method for producing Ondansetron, focusing on a direct Mannich α-methylenation followed by an alumina-catalyzed Michael addition.[1] This pathway is advantageous due to its concise nature and amenability to large-scale industrial synthesis, achieving a good overall yield.[1]

Overall Synthesis Scheme

The synthesis of Ondansetron from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one is accomplished in two primary steps:

  • Formation of the Exocyclic Methylene Intermediate: A Mannich-related reaction introduces an α-methylene group to 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, yielding 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][2]

  • Michael Addition of 2-Methylimidazole: The intermediate, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, undergoes a conjugate addition with 2-methylimidazole to form Ondansetron.[1][2] The use of alumina as a catalyst has been shown to significantly improve reaction times and yields.[1]

Ondansetron_Synthesis Precursor 1,2,3,9-Tetrahydro-9-methyl- 4H-carbazol-4-one Intermediate 1,2,3,9-Tetrahydro-9-methyl- 3-methylene-4H-carbazol-4-one Precursor->Intermediate Step 1: Mannich Reaction (α-methylenation) Ondansetron Ondansetron Intermediate->Ondansetron Step 2: Michael Addition (with 2-Methylimidazole)

Caption: Overall two-step synthesis of Ondansetron.

Data Presentation

The following tables summarize the necessary materials and the quantitative data associated with the experimental protocols.

Table 1: Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purpose
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-oneC₁₃H₁₃NO199.25Starting Material
MorpholineC₄H₉NO87.12Secondary Amine for Mannich Reaction
Paraformaldehyde(CH₂O)n(30.03)nFormaldehyde Source
Glacial Acetic AcidCH₃COOH60.05Solvent for Step 1
2-MethylimidazoleC₄H₆N₂82.10Nucleophile for Michael Addition
Alumina (Al₂O₃)Al₂O₃101.96Catalyst for Step 2
TolueneC₇H₈92.14Solvent for Step 2
Ethyl AcetateC₄H₈O₂88.11Extraction & Purification Solvent
ChloroformCHCl₃119.38Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
10% Aqueous Hydrochloric AcidHCl (aq)-Washing Agent
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-Washing Agent
BrineNaCl (aq)-Washing Agent

Table 2: Summary of Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTemperatureDurationYieldReference
1Mannich Reaction1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one, Paraformaldehyde, MorpholineGlacial Acetic AcidReflux (~120 °C)5 hours85% (crude)[1]
2Michael Addition1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, 2-Methylimidazole, AluminaTolueneReflux (~110 °C)4 hours~82% (pure)[1]
Overall Two-Step Synthesis ----~70% [1]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of Ondansetron.

Protocol 1: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Intermediate)

This protocol details the α-methylenation of the N-methyltetrahydrocarbazolone via a Mannich-type reaction.[1]

Protocol_1 cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A Mix Carbazolone (10g, 50 mmol) and Morpholine (2.2 mL, 25 mmol) in Glacial Acetic Acid (90 mL) B Heat mixture to reflux A->B C Add Paraformaldehyde (6.81 g) portionwise over 5 hours B->C D Remove acetic acid under reduced pressure C->D After reaction completion E Dilute residue with Ethyl Acetate D->E F Wash with 10% HCl (aq), Sat. NaHCO₃ (aq), Water, and Brine E->F G Dry organic layer over anhydrous MgSO₄ F->G H Evaporate solvent to obtain crude product (9.02 g, 85%) G->H

Caption: Experimental workflow for the synthesis of the methylene intermediate.

Methodology:

  • A mixture of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (10 g, 50 mmol) and morpholine (2.2 mL, 25 mmol) in 90 mL of glacial acetic acid is heated to reflux.[1]

  • To this refluxing mixture, paraformaldehyde (6.81 g) is added portionwise over 5 hours.[1] Alternatively, a 37% aqueous formaldehyde solution (22.8 mL) can be added dropwise over the same period.[1]

  • After the reaction is complete, the acetic acid is removed under reduced pressure.[1]

  • The resulting residue is diluted with ethyl acetate.[1]

  • The organic layer is washed successively with 10% aqueous hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.[1]

  • The organic layer is then dried over anhydrous magnesium sulfate.[1]

  • Evaporation of the solvent yields the crude product (9.02 g, 85% yield), which can be used in the next step without further purification.[1]

Protocol 2: Synthesis of Ondansetron via Michael Addition

This protocol describes the alumina-catalyzed conjugate addition of 2-methylimidazole to the methylene intermediate to yield Ondansetron.[1] This method is noted for its high yield and significantly shorter reaction time compared to non-catalyzed approaches.[1]

Protocol_2 cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Mix crude Intermediate (9.02 g, 42.75 mmol), 2-Methylimidazole (10.5 g, 127 mmol), and Alumina (22 g) in Toluene (225 mL) B Heat mixture to reflux for 4 hours A->B C Cool reaction mixture to room temperature and filter B->C After reaction completion D Extract filter cake with Chloroform C->D E Filter off Alumina D->E F Wash Chloroform layer with water and brine E->F G Dry organic layer over anhydrous MgSO₄ F->G H Evaporate solvent and triturate residue with Ethyl Acetate (180 mL) G->H I Collect white crystalline Ondansetron (10.4 g, 70% overall yield) H->I

Caption: Experimental workflow for the synthesis of Ondansetron.

Methodology:

  • A mixture of crude 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (9.02 g, 42.75 mmol), 2-methylimidazole (10.5 g, 127 mmol), and alumina (22 g) in 225 mL of toluene is prepared.[1]

  • The mixture is heated to reflux for 4 hours.[1]

  • The reaction mixture is then cooled to room temperature and filtered.[1]

  • The filter cake is extracted with chloroform, and the alumina is filtered off.[1]

  • The chloroform layer is washed successively with water and brine, and then dried over anhydrous magnesium sulfate.[1]

  • Evaporation of the solvent under reduced pressure followed by trituration of the residue with 180 mL of ethyl acetate provides Ondansetron as a white crystalline compound.[1]

  • The final product is collected, yielding 10.4 g, which corresponds to an overall yield of 70% from the starting N-methyl-tetrahydrocarbazolone.[1]

Note on One-Pot Synthesis: For industrial applications, one-pot procedures have been developed where the intermediate from the Mannich reaction is not isolated.[3][4][5] In these processes, after the initial reaction, 2-methylimidazole is added directly to the reaction mixture to form Ondansetron, which can improve operational efficiency and potentially increase overall throughput.[3][5]

References

Application of 2,3-dihydro-1H-carbazol-4(9H)-one in Carvedilol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application of 4-Hydroxycarbazole in the Synthesis of Carvedilol

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the management of cardiovascular disorders such as hypertension and congestive heart failure.[1][2] The synthesis of Carvedilol is a topic of significant interest in pharmaceutical chemistry, with numerous synthetic routes developed to improve yield, purity, and cost-effectiveness. While the query specified the use of 2,3-dihydro-1H-carbazol-4(9H)-one, a thorough review of the scientific literature indicates that the primary and most extensively documented starting material for the synthesis of the Carvedilol backbone is 4-hydroxycarbazole . This document provides detailed application notes and protocols for the synthesis of Carvedilol originating from 4-hydroxycarbazole.

The core of most synthetic strategies involves the reaction of 4-hydroxycarbazole with an epoxy-propane derivative, typically epichlorohydrin, to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.[3][4] This intermediate is then reacted with the appropriate amine side chain, 2-(2-methoxyphenoxy)ethanamine, to yield Carvedilol. A major challenge in this synthesis is the formation of impurities, particularly the "bis impurity" (Impurity B), which arises from the reaction of a second molecule of the epoxide with the secondary amine of the Carvedilol product.[2][3] Consequently, various strategies have been devised to minimize the formation of this and other impurities.

Synthetic Pathways and Methodologies

The synthesis of Carvedilol from 4-hydroxycarbazole can be broadly categorized into several approaches, primarily differing in how the formation of the bis impurity is managed.

1. Direct Condensation (Innovator's Process)

The original synthetic route involves the direct condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[2] While straightforward, this method is often plagued by the formation of significant amounts of the bis impurity (Impurity B), which can be as high as 35-40% in the reaction mixture, necessitating extensive purification.

2. Use of Protecting Groups

To circumvent the formation of the bis impurity, alternative methods employ protecting groups on the amine or hydroxyl functionalities.

  • N-Alkylation of the Amine: The secondary amine of the side chain can be protected, for instance, with a benzyl group. The protected amine is then reacted with the epoxide intermediate, followed by a deprotection step to yield Carvedilol.[2][5]

  • O-Protection of the Halohydrin: An alternative approach involves opening the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole to form a halohydrin, such as 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol. The hydroxyl group of this intermediate is then protected (e.g., with an acetyl or TBDMS group) before reaction with the amine side chain, followed by deprotection.

3. Oxazolidinone Intermediate Route

A more advanced method involves the formation of a 5-substituted-2-oxazolidinone intermediate. This approach effectively prevents the formation of the bis impurity.[1][5]

Below is a diagram illustrating the general synthetic workflow from 4-hydroxycarbazole to Carvedilol.

G cluster_main Carvedilol Synthesis from 4-Hydroxycarbazole 4_Hydroxycarbazole 4-Hydroxycarbazole Epoxide_Intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole 4_Hydroxycarbazole->Epoxide_Intermediate Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Carvedilol Carvedilol Epoxide_Intermediate->Carvedilol Amine_Side_Chain 2-(2-methoxyphenoxy)ethanamine Amine_Side_Chain->Carvedilol Solvent (e.g., Monoglyme, Toluene)

Caption: General synthetic scheme for Carvedilol.

Quantitative Data from Synthetic Protocols

The following table summarizes quantitative data from various synthetic routes for key steps in the synthesis of Carvedilol.

StepReactantsSolvent/CatalystConditionsYieldReference
Formation of 4-(2,3-epoxypropoxy)carbazole 4-Hydroxycarbazole, EpichlorohydrinNaOH, DMSO/Water45°C, 6 hours80%[3]
Formation of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, Acetic anhydrideTriethylamine, DCM30°C, 4 hours70%
Formation of Silyl Protected Carvedilol 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy(tert-butyl)dimethylsilane, 2-(2-methoxyphenoxy)ethanamineK2CO3, Toluene80°C42.3%
Deprotection to Carvedilol Acetyl-protected Carvedilol intermediateHydrochloric acid55°C, 30-45 min56.2%
Formation of N-benzyl Carvedilol 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, 2-(2-methoxyphenoxy)-N-benzylethanamineK2CO3, DMFReflux, 6 hours-[3]
Direct Condensation (Innovator's Method) 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine--Low[6]
Recrystallization for Purification Crude CarvedilolEthyl acetate-41-45%[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2,3-epoxypropoxy)carbazole [3][4]

  • To a stirred solution of 300 mL of water, add sodium hydroxide (23.0 g, 0.575 mol).

  • Add 4-hydroxycarbazole (100 g, 0.545 mol) over a period of 10-15 minutes.

  • Cool the reaction mixture to 10-15°C and add 150 mL of DMSO dropwise over 45 minutes.

  • After stirring for 15 minutes, add epichlorohydrin (75.6 g, 0.817 mol) over 1 hour, maintaining the temperature at 10-15°C.

  • Slowly raise the temperature of the reaction mass to 45°C and maintain stirring for 6 hours.

  • After completion of the reaction (monitored by TLC), dilute the product with 400 mL of water.

  • Filter the solid product and wash it with water.

  • The crude product can be recrystallized from methanol to afford pure 4-(2,3-epoxypropoxy)carbazole as an off-white crystalline powder.

Protocol 2: Synthesis of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate

  • Open the oxirane ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole with hydrochloric acid to obtain 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol.

  • To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (10.0 g, 0.036 mol) in DCM (50.0 mL), add triethylamine (5.5 g, 0.0545 mol).

  • Cool the mixture to 0-5°C.

  • Slowly add acetic anhydride (4.4 g, 0.043 mol) to the reaction mass at 0-5°C.

  • Maintain the reaction at 30°C for 4 hours, monitoring completion by TLC.

  • Upon completion, cool the reaction mass to 0-5°C and quench with chilled water (100 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (20.0 mL).

  • Combine the organic layers, wash with saturated sodium carbonate solution, and dry over anhydrous sodium sulfate.

  • Distill the solvent under reduced pressure to obtain 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate.

Protocol 3: Synthesis and Deprotection to Carvedilol

  • React the protected intermediate (e.g., 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate) with 2-(2-methoxyphenoxy)ethanamine in a suitable solvent like toluene with a base such as potassium carbonate.

  • After the reaction is complete, the resulting protected Carvedilol derivative is isolated.

  • For deprotection of the acetyl group, take the acetyl-protected Carvedilol intermediate (5.0 g, 0.011 mol) and add hydrochloric acid (10 mL).

  • Stir the mixture at 55°C for 30-45 minutes, monitoring by TLC.

  • After completion, extract the compound with ethyl acetate (20 mL).

  • Distill the solvent under reduced pressure to get the crude product.

  • The crude Carvedilol can be purified by column chromatography to obtain the pure product.

Visualization of Impurity Formation

A significant aspect of Carvedilol synthesis is managing the formation of the bis impurity. The following diagram illustrates this side reaction.

G cluster_impurity Formation of Bis Impurity (Impurity B) Epoxide_Intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole Carvedilol Carvedilol (Secondary Amine) Epoxide_Intermediate->Carvedilol Reacts with Bis_Impurity Bis Impurity Epoxide_Intermediate->Bis_Impurity Amine_Side_Chain 2-(2-methoxyphenoxy)ethanamine Amine_Side_Chain->Carvedilol Carvedilol->Bis_Impurity Reacts with another Epoxide molecule

Caption: Pathway for the formation of Bis Impurity.

Conclusion

The synthesis of Carvedilol predominantly starts from 4-hydroxycarbazole. The key challenges in the synthesis are achieving a high yield and minimizing the formation of impurities, especially the bis impurity. Various strategies, including the use of protecting groups and alternative reaction pathways like the oxazolidinone route, have been developed to address these challenges. The choice of a specific synthetic route in a research or industrial setting will depend on a balance of factors including cost, efficiency, and the desired purity of the final active pharmaceutical ingredient. The protocols and data presented here provide a comprehensive overview for researchers and professionals in drug development.

References

Application Notes and Protocols for N-Substitution of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials.[1][2] The nitrogen atom of the carbazole ring provides a key site for functionalization, and N-substituted carbazoles often exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Furthermore, these compounds are widely utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs), due to their hole-transporting capabilities.[3]

The synthesis of N-substituted carbazoles is a cornerstone of medicinal chemistry and materials science. Various synthetic methodologies have been developed to achieve this transformation, each with its own advantages and limitations. This document provides detailed protocols for several common and effective methods for the N-substitution of carbazole derivatives, including classical and modern catalytic approaches. The key methods covered are the Ullmann Condensation, Buchwald-Hartwig Amination, Microwave-Assisted Synthesis, and Phase-Transfer Catalysis.

N-Arylation of Carbazole Derivatives via Ullmann Condensation

The Ullmann condensation is a classical and robust copper-catalyzed method for the formation of carbon-nitrogen bonds, and it remains a widely used technique for the N-arylation of carbazoles.[4] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4] However, modern protocols often employ catalytic amounts of a copper(I) salt in the presence of a ligand, which allows for milder reaction conditions.[4][5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Carbazole Carbazole Derivative Plus1 + Carbazole->Plus1 ArylHalide Aryl Halide (Ar-X) Plus1->ArylHalide Reaction_Conditions Cu(I) Catalyst, Ligand, Base, Solvent, Heat Plus1->Reaction_Conditions N_Arylcarbazole N-Arylcarbazole Reaction_Conditions->N_Arylcarbazole G Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(H-Nuc)(L)]+X- OA_Complex->Amine_Coord Amine Coordination (H-Nuc) Amido_Complex Ar-Pd(II)-Nuc(L) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-Nuc Amido_Complex->Product G Start Mix Carbazole, Alkyl Halide, and Base (e.g., K₂CO₃) Adsorb Adsorb on Solid Support (Optional, for 'dry' media) Start->Adsorb Microwave Microwave Irradiation Adsorb->Microwave Workup Work-up and Purification Microwave->Workup Product N-Alkylcarbazole Workup->Product

References

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the acetylcholinesterase (AChE) inhibitory activity of tetrahydrocarbazole derivatives, a class of compounds investigated for their therapeutic potential in conditions like Alzheimer's disease. The provided methodology is based on the widely used Ellman's method, a simple, reliable, and cost-effective colorimetric assay suitable for high-throughput screening.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the enzymatic activity of AChE, which hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine, containing a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[1][2] The presence of an AChE inhibitor, such as a tetrahydrocarbazole derivative, will reduce the rate of this colorimetric reaction.

Signaling Pathway of Acetylcholinesterase Action and Inhibition

Acetylcholinesterase plays a crucial role in cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the nerve impulse.[2][3] Inhibitors of AChE prevent this breakdown, leading to an accumulation of ACh, which enhances cholinergic signaling. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a deficit in cholinergic function.[4][5]

AChE_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate Inhibitor Tetrahydrocarbazole Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of Acetylcholinesterase Action and Inhibition.

Experimental Workflow

The experimental workflow for the acetylcholinesterase inhibition assay using Ellman's method involves the preparation of reagents, followed by the enzymatic reaction in a 96-well plate, and subsequent measurement of absorbance to determine the extent of inhibition.

Experimental_Workflow prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitor) plate Plate Setup (96-well) - Blank - Control (100% Activity) - Test Samples (Inhibitor) prep->plate preincubation Pre-incubation (Buffer, AChE, DTNB, Inhibitor) plate->preincubation reaction Initiate Reaction (Add ATCI) preincubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm) reaction->measurement analysis Data Analysis - Calculate % Inhibition - Determine IC50 measurement->analysis

Caption: Experimental Workflow for AChE Inhibition Assay.

Quantitative Data: AChE Inhibitory Activity of Tetrahydrocarbazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of tetrahydrocarbazole derivatives against acetylcholinesterase. Lower IC50 values indicate higher inhibitory potency.

Compound IDDerivative SubstitutionIC50 (µM) for AChEReference
Donepezil (Standard Drug)0.0427 ± 0.078[4]
3 6-Amino-2,3,4,9-tetrahydro-1H-carbazole0.0388 ± 0.008[4]
4 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole0.0324 ± 0.004[4]
17 N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineNot explicitly stated, but noted as a selective AChE inhibitor[4]
1 2,3,4,9-tetrahydro-1H-carbazole2.02 ± 0.479[4]
2 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole2.68 ± 0.652[4]
5 9-Ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole1.94 ± 0.400[4]
4b 2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivative16.42 ± 1.07[5][6]

Note: The inhibitory activities can vary based on the specific substitutions on the tetrahydrocarbazole scaffold.

Experimental Protocols

This section provides a detailed protocol for the acetylcholinesterase inhibition assay based on Ellman's method, adapted for a 96-well plate format.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (as a standard inhibitor)

  • Tetrahydrocarbazole derivatives (test compounds)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for test compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical concentration is around 0.1 to 0.5 U/mL.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7.0-8.0).[7] Store protected from light.

  • ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water.[1] Prepare this solution fresh daily.

  • Test Compound Stock Solutions: Prepare stock solutions of the tetrahydrocarbazole derivatives and the standard inhibitor (Donepezil) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of final concentrations for IC50 determination. The final concentration of the solvent in the assay should be low (typically <1%) to avoid affecting enzyme activity.

Assay Procedure (96-well plate)
  • Plate Setup:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% Activity): Contains all reagents and the solvent used for the test compounds.

    • Test Sample: Contains all reagents and the test compound at various concentrations.

  • Reagent Addition: In each well of a 96-well plate, add the following in the specified order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 10 µL of the test compound solution (or solvent for the control)

    • 10 µL of DTNB solution

    • 10 µL of AChE solution

  • Pre-incubation: Gently mix the contents of the plate and incubate for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: To start the enzymatic reaction, add 10 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-60 seconds for a period of 3-5 minutes.[8][9]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    Where:

    • V_control is the rate of reaction of the control (100% enzyme activity).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis.[8]

References

Application Notes and Protocols for the Development of Alpha1-Adrenergic Receptor Ligands from Carbazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and characterization of novel alpha1-adrenergic receptor (α1-AR) ligands based on a carbazolone scaffold. The protocols outlined below detail the necessary experimental procedures for assessing the binding affinity and functional activity of these compounds, facilitating their evaluation as potential therapeutic agents.

Introduction

Alpha1-adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] They are subdivided into three subtypes: α1A, α1B, and α1D, all of which are involved in various physiological processes, most notably the contraction of smooth muscle.[1][2] Consequently, α1-ARs are significant drug targets for conditions such as benign prostatic hyperplasia and hypertension.[1] The development of subtype-selective ligands is of great interest to minimize side effects and improve therapeutic outcomes.

Carbazolone derivatives, specifically 1,2,3,9-tetrahydro-4H-carbazol-4-ones, have emerged as a promising scaffold for the design of new α1-AR ligands.[3][4] These compounds are structurally analogous to known potent α1-AR antagonists like HEAT, suggesting their potential to interact with the receptor's binding pocket.[3][4] Research in this area has focused on synthesizing series of these derivatives with various substitutions to explore their affinity and selectivity for the different α1-AR subtypes.[3][4]

Data Presentation

The following table summarizes the binding affinities (Ki) of a series of synthesized 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives for the human α1A, α1B, and α1D-adrenergic receptor subtypes. The data is compiled from radioligand binding assays.

Note: The specific quantitative data from the primary research on carbazolone derivatives was not accessible in the public domain. The following table is a template populated with representative data reflecting the published description of "moderate to good affinities" to illustrate the recommended data presentation format.

Compound IDR Groupα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)α1A/α1B Selectivityα1A/α1D Selectivity
1a 3-[[[2-(4-hydroxyphenyl)ethyl]amino]methyl]2550752.03.0
1b 3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]1535402.32.7
1c 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]1842552.33.1
1d 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]3065802.22.7
HEAT (Reference Compound)0.50.40.60.81.2
Prazosin (Reference Compound)0.20.30.51.52.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for human α1A, α1B, and α1D-adrenergic receptors stably expressed in HEK293 cells, using [3H]-prazosin as the radioligand.

Materials:

  • HEK293 cells stably expressing human α1A, α1B, or α1D-AR subtypes

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • [3H]-prazosin (specific activity ~70-90 Ci/mmol)

  • Phentolamine (for non-specific binding determination)

  • Test carbazolone derivatives

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Cell scraper

  • Homogenizer

  • Centrifuge

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the HEK293 cells expressing the respective α1-AR subtype to confluency.

    • Wash the cells with ice-cold PBS and harvest them by scraping.

    • Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add 50 µL of assay buffer.

    • Add 50 µL of a serial dilution of the test compound or reference compound.

    • For total binding, add 50 µL of assay buffer.

    • For non-specific binding, add 50 µL of 10 µM phentolamine.

    • Add 50 µL of [3H]-prazosin to a final concentration of ~0.2-0.5 nM.

    • Add 50 µL of the cell membrane preparation (containing 20-50 µg of protein). The final assay volume is 250 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials and add 5 mL of scintillation cocktail.

    • Allow the vials to equilibrate for at least 4 hours in the dark.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Calcium Mobilization Assay

This protocol measures the functional activity of the carbazolone derivatives as agonists or antagonists at α1-ARs by quantifying changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human α1A, α1B, or α1D-AR subtypes

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or a similar calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Phenylephrine or norepinephrine (as a reference agonist)

  • Prazosin (as a reference antagonist)

  • Test carbazolone derivatives

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells expressing the desired α1-AR subtype into black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), an equal concentration of Pluronic F-127, and optionally probenecid (e.g., 2.5 mM) in HBSS.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Measurement of Calcium Response:

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • For agonist testing: a. Prepare serial dilutions of the test compounds and the reference agonist in HBSS. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Automatically inject 50 µL of the test compound or reference agonist into the wells. d. Record the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time (e.g., for 2-3 minutes).

    • For antagonist testing: a. Prepare serial dilutions of the test compounds and the reference antagonist in HBSS. b. Add 50 µL of the test compound or reference antagonist to the wells and incubate for 15-30 minutes. c. Establish a baseline fluorescence reading. d. Inject 50 µL of a fixed concentration of the reference agonist (e.g., EC80). e. Record the fluorescence intensity over time.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • For agonist activity: Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist activity: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50. This can be converted to a Kb value using the Cheng-Prusoff or Gaddum equation.

Visualizations

Signaling Pathway

alpha1_adrenergic_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Carbazolone Ligand a1AR α1-AR Ligand->a1AR Binds Gq Gαq/11 a1AR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum Ca_cyto [Ca²⁺]i (Increased) IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->CellularResponse PKC->CellularResponse experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_functional Functional Characterization cluster_analysis Data Analysis Synthesis Synthesis of Carbazolone Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BindingAssay Radioligand Binding Assay ([³H]-prazosin) Purification->BindingAssay DetermineKi Determine Ki values for α1A, α1B, α1D subtypes BindingAssay->DetermineKi CaAssay Calcium Mobilization Assay DetermineKi->CaAssay Active Compounds DetermineActivity Determine Agonist (EC₅₀) or Antagonist (IC₅₀) Activity CaAssay->DetermineActivity SAR Structure-Activity Relationship (SAR) Analysis DetermineActivity->SAR LeadOpt Lead Optimization SAR->LeadOpt SAR_carbazolones cluster_sidechain Side Chain at Position 3 cluster_substituents Substituents on Phenyl Ring (R) CarbazoloneCore Carbazolone Core Essential for binding Piperazine Substituted Phenylpiperazine - Influences subtype selectivity and affinity CarbazoloneCore:f0->Piperazine Position 3 Hydroxyphenyl Hydroxyphenylethylamino - Alternative pharmacophore CarbazoloneCore:f0->Hydroxyphenyl Position 3 Substituents Size, electronics, and position of R group - Modulates binding affinity Piperazine->Substituents R

References

Application Notes and Protocols for Anticancer Activity Screening of Novel Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for screening the anticancer activity of novel carbazole compounds. Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2] They have been shown to exhibit a wide range of pharmacological activities, including the ability to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways in cancer cells.[3][4] This document outlines the methodologies for evaluating the cytotoxic and mechanistic effects of these novel agents in a clear and reproducible manner.

Introduction to Anticancer Activity of Carbazole Compounds

Carbazole, a tricyclic aromatic heterocyclic organic compound, has been a subject of intense research in medicinal chemistry for over half a century.[1][5] Naturally occurring and synthetic carbazole derivatives have demonstrated potent biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties.[5] In the context of oncology, carbazole-based compounds have been shown to exert their effects through various mechanisms. These include intercalation into DNA, inhibition of enzymes crucial for DNA replication like topoisomerase and telomerase, and modulation of protein phosphorylation.[6][7]

Several novel carbazole derivatives have shown promising results against a variety of cancer cell lines. For instance, certain carbazole acylhydrazone compounds have displayed high inhibitory activity on cancer cells while showing minimal effect on normal cells.[8] Other derivatives have been found to be active against breast cancer cell lines by increasing DNA damage and triggering cell cycle arrest in the S phase.[9] The diverse mechanisms of action and the potential for chemical modification make carbazoles an attractive scaffold for the development of new anticancer drugs.[3][10]

Data Presentation: In Vitro Anticancer Activity of Novel Carbazole Derivatives

The following tables summarize the in vitro anticancer activity of representative novel carbazole compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM)
Carbazole-Thiazole 3b HepG-2Hepatocellular Carcinoma0.0304 ± 0.001Cisplatin-
MCF-7Breast Adenocarcinoma0.058 ± 0.002
HCT-116Colon Carcinoma0.047 ± 0.002
Carbazole-Thiazole 5c HepG-2Hepatocellular Carcinoma0.048 ± 0.002Cisplatin-
MCF-7Breast Adenocarcinoma0.086 ± 0.0025
HCT-116Colon Carcinoma0.06 ± 0.007
Tetrahydrocarbazole 3 Calu1Lung Carcinoma0.0025--
N-Acylcarbazole 2a CAL 27Squamous Cell Carcinoma0.028--
N-Acylcarbazole 2b CAL 27Squamous Cell Carcinoma0.45--
SL-3-19 HepG2Liver Cancer0.012Podophyllotoxin0.003
MCF-7Breast Cancer0.014Combretastatin CA-40.005
MHY407 Breast Cancer Cell Lines-~5--

Table 1: Summary of IC50 values for selected novel carbazole compounds against various cancer cell lines. Data compiled from multiple sources.[9][11]

Experimental Protocols

This section provides detailed protocols for the key experiments used to screen the anticancer activity of novel carbazole compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel carbazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[12]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.[14] The optimal cell density will depend on the growth rate of the specific cell line and the duration of the assay.[14] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the novel carbazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the MTT to purple formazan crystals.[15]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][16] Mix thoroughly by gentle shaking or pipetting.[13]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to detect and quantify apoptotic cells.[17] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[18] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]

Materials:

  • Flow cytometer

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the novel carbazole compounds for the desired time. Include untreated cells as a negative control.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and collect them by centrifugation at 300 x g for 5 minutes.[18]

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use a flow cytometer equipped with a 488 nm laser for excitation.[18]

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

Materials:

  • Flow cytometer

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[20]

  • Flow cytometry tubes

Procedure:

  • Cell Preparation and Treatment: Culture and treat cells with the novel carbazole compounds as desired.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[21] Fix the cells for at least 30 minutes at 4°C.[21] Cells can be stored at -20°C for several weeks after fixation.[22]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[20] The RNase treatment is essential to eliminate the signal from RNA.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.

  • Data Analysis: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content). The cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase can be quantified using cell cycle analysis software. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.

Visualization of Key Concepts

Signaling Pathways Targeted by Anticancer Carbazole Compounds

Several signaling pathways are implicated in the anticancer effects of carbazole derivatives. These compounds can interfere with pathways that are crucial for cancer cell proliferation, survival, and metastasis.[23][24]

Signaling_Pathways Carbazole Novel Carbazole Compounds PI3K PI3K Carbazole->PI3K Inhibition JAK JAK Carbazole->JAK Inhibition Apoptosis Apoptosis Carbazole->Apoptosis Induction AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Key signaling pathways targeted by novel carbazole compounds.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.

Experimental_Workflow Start Start: Novel Carbazole Compounds CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Mechanism of Action: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Mechanism of Action: Cell Cycle Analysis (PI Staining) IC50->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Lead Compound Identification DataAnalysis->Conclusion

Caption: In vitro screening workflow for novel anticancer compounds.

Logical Relationship of Apoptosis Assay Results

The diagram below illustrates the interpretation of results from the Annexin V and Propidium Iodide apoptosis assay.

Apoptosis_Assay_Interpretation Population Cell Population Live Live Cells (Annexin V- / PI-) EarlyApoptosis Early Apoptotic Cells (Annexin V+ / PI-) Live->EarlyApoptosis Apoptotic Stimulus LateApoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) EarlyApoptosis->LateApoptosis Progression Necrotic Necrotic Cells (Annexin V- / PI+)

Caption: Interpretation of Annexin V/PI apoptosis assay results.

References

Application Notes and Protocols for the Column Chromatography Purification of Synthesized Carbazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazolones are a significant class of heterocyclic compounds possessing a tricyclic framework that is a common motif in numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective properties. The synthesis of carbazolones often results in a crude mixture containing the desired product alongside unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the carbazolone of interest with high purity, which is essential for accurate biological evaluation and further drug development.

Column chromatography is a fundamental, versatile, and widely employed technique for the purification of synthesized organic compounds.[1][2] This method separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[1] For carbazolones, which are often moderately polar compounds, silica gel is the most common stationary phase, and mixtures of non-polar and polar solvents, such as hexane and ethyl acetate, are typically used as the mobile phase.[3][4] The selection of an appropriate solvent system is crucial for achieving optimal separation and is often guided by preliminary analysis using Thin Layer Chromatography (TLC).[5][6] An optimal retention factor (Rf) on TLC, typically between 0.2 and 0.4, is indicative of a good separation on a column.[5][6][7]

This document provides detailed application notes and experimental protocols for the purification of synthesized carbazolones using column chromatography, with a focus on data presentation and visualization of the workflow.

Data Presentation

The effectiveness of column chromatography for the purification of carbazolones is demonstrated by the significant increase in purity and the high recovery of the final product. The following tables summarize quantitative data from the purification of representative carbazolone derivatives.

Compound NameCrude Purity (%)Purified Purity (%)Yield (%)Stationary PhaseMobile Phase (v/v)RfReference
7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-oneNot Reported>95% (by NMR)90Silica GelEthyl Acetate/Petroleum Ether (60:40)0.29[3]
8,9,10,11-Tetrahydro-7H-benzo[a]carbazol-7-oneNot Reported>95% (by NMR)84Silica GelPetroleum Ether0.70 (in EA/PE 20:80)[3]
5-Amino-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazol-6-carbonitrileNot Reported>95% (by NMR)Not ReportedSilica Geln-Hexane/Ethyl Acetate (7:3)0.51[4]
Ondansetron (a carbazolone derivative)Not Reported98.9% (by HPLC)96.4Not ReportedNot ReportedNot Reported[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of a representative carbazolone, 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one.

Protocol 1: Synthesis of 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one

This protocol is based on the PIFA-mediated annulation of 2-aryl enaminones.[3]

Materials:

  • Appropriate 2-aryl enaminone precursor

  • (Diacetoxyiodo)benzene (PIFA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-aryl enaminone (2.0 mmol) in CH2Cl2 (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Prepare a solution of PIFA (2.4 mmol) in CH2Cl2 (10 mL).

  • Add the PIFA solution dropwise to the stirred enaminone solution over approximately 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials and Equipment:

  • Crude 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one

  • Silica gel (230-400 mesh)

  • Ethyl Acetate (EA)

  • Petroleum Ether (PE)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) ethyl acetate and petroleum ether.[3]

  • TLC Analysis of Crude Product: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using the prepared mobile phase. Visualize the spots under a UV lamp to determine the Rf value of the product and impurities. The target Rf for the desired product is approximately 0.29 in this solvent system.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed.

    • Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if necessary for flash chromatography) to maintain a steady flow rate.

    • Begin collecting fractions in separate tubes or flasks.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to monitor the elution of the desired compound.

    • Spot each fraction on a TLC plate and develop it using the mobile phase.

    • Identify the fractions containing the pure product by comparing the Rf values to that of the crude mixture.

  • Isolation of the Pure Product:

    • Combine the fractions that contain only the pure 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

    • The expected yield of the pure product is approximately 90%.[3]

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the synthesis and purification of carbazolones.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis of Carbazolone cluster_purification Column Chromatography Purification Reactants Reactants Reaction Chemical Reaction (e.g., PIFA-mediated annulation) Reactants->Reaction Solvent Quenching Reaction Quenching Reaction->Quenching Extraction Work-up & Extraction Quenching->Extraction Crude_Product Crude Carbazolone Extraction->Crude_Product TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Sample_Loading Sample Loading Crude_Product->Sample_Loading Crude Product cluster_purification cluster_purification Column_Packing Column Packing (Silica Gel) Column_Packing->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Solvent_Evaporation Solvent Evaporation TLC_Monitoring->Solvent_Evaporation Pure Fractions Pure_Product Pure Carbazolone Solvent_Evaporation->Pure_Product

Caption: Workflow for Carbazolone Synthesis and Purification.

Column_Chromatography_Principle cluster_column Chromatography Column Mobile_Phase Mobile Phase (Eluent) (e.g., Hexane/Ethyl Acetate) Stationary_Phase Stationary Phase (e.g., Silica Gel) Mobile_Phase->Stationary_Phase Separation Differential Adsorption and Solubility Crude_Mixture Crude Mixture (Carbazolone + Impurities) Crude_Mixture->Separation Elution_Order Elution Order Separation->Elution_Order Less_Polar Less Polar Compounds (Elute Faster) Elution_Order->Less_Polar Higher Rf More_Polar More Polar Compounds (Elute Slower) Elution_Order->More_Polar Lower Rf

Caption: Principle of Column Chromatography Separation.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis of Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.

Troubleshooting Guide

Users encountering difficulties during the Fischer indole synthesis of carbazoles can refer to the following guide for potential issues and recommended solutions.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1]- Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[2][3] - Polyphosphoric acid (PPA) is often effective for cyclization of less reactive substrates.[1][2] - For some substrates, a milder acid like acetic acid may be sufficient to prevent side reactions.[2]
Sub-optimal Reaction Temperature: High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction.[1]- Carefully control and optimize the reaction temperature. A specific temperature, such as 80°C, has been found to be optimal for certain syntheses.[2][3] - Refluxing in a suitable solvent like glacial acetic acid is a common starting point.[2]
Incorrect Solvent: The solvent can significantly influence the reaction outcome.- Test a range of solvents. Glacial acetic acid can serve as both a catalyst and a solvent.[2] - Other common solvents include ethanol, methanol, toluene, or xylene for higher temperatures.[2] - In specific cases, tert-butanol has been used successfully.[2][3]
Poor Quality of Phenylhydrazine: Impurities in the phenylhydrazine can inhibit the reaction.- Use freshly distilled or purified phenylhydrazine. - Consider using the hydrochloride salt of the phenylhydrazine, which is often more stable.[2]
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions.- In some cases, the hydrazone can be pre-formed and isolated before the cyclization step.
Electron-Withdrawing Groups on Phenylhydrazine: These groups can hinder the reaction by decreasing the nucleophilicity of the nitrogen atom.- For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions such as a stronger acid or higher temperature may be necessary.[2]
Formation of Multiple Isomers Unsymmetrical Ketone: The use of an unsymmetrical ketone can lead to the formation of two different ene-hydrazine intermediates, resulting in isomeric carbazole products.[2]- If possible, use a symmetrical ketone to avoid issues of regioselectivity.[2] - A weakly acidic medium may favor indolization towards the more substituted carbon.[2][3] - Isomers will likely require separation by column chromatography.[2]
Reaction Fails to Proceed Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the reaction from occurring.[1][2]- If severe steric hindrance is present, consider alternative synthetic routes to the target carbazole.[2]
Purification Difficulties Complex Reaction Mixture: The reaction may produce tars and other byproducts, complicating the isolation of the desired carbazole.[2]- Optimize reaction conditions to minimize byproduct formation.[2] - Recrystallization is often an effective purification method for crystalline products.[2] - Column chromatography with a carefully selected eluent system may be required for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone (e.g., a cyclohexanone derivative).

  • Tautomerization of the phenylhydrazone to its ene-hydrazine form.

  • A[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine, which is the key bond-forming step.[5]

  • Loss of ammonia and subsequent aromatization to form the stable carbazole ring system.[5]

Q2: Which acid catalysts are most effective for the synthesis of carbazoles?

A2: The choice of catalyst is highly dependent on the specific substrates. A good starting point is to screen both Brønsted acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, and Lewis acids such as zinc chloride and boron trifluoride etherate.[2][3] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst for this transformation.[1][2]

Q3: How can I optimize the reaction temperature and time?

A3: Optimization is typically an empirical process. It is best to start with conditions reported in the literature for similar substrates. A common starting point is refluxing in a solvent like glacial acetic acid.[2] Careful control of the temperature is critical; in some instances, a specific temperature, such as 80°C, has been shown to provide a better yield of the desired product over side products.[2][3] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]

Q4: What are the best solvents for the Fischer indole synthesis of carbazoles?

A4: The choice of solvent can be critical. Common solvents include:

  • Glacial acetic acid (often used as both solvent and catalyst).[2]

  • Ethanol or Methanol.

  • Toluene or Xylene for reactions requiring higher temperatures.

  • tert-Butanol has also been reported to be effective in specific cases.[2][3]

Q5: I am getting a mixture of isomers. How can I improve the regioselectivity?

A5: The formation of isomers is a common problem when using unsymmetrical ketones.[2] While complete control can be difficult, you can try the following:

  • Using a weakly acidic medium has been reported to favor indolization towards the more functionalized carbon.[2][3]

  • If feasible, modify the starting ketone to be symmetrical.

  • Ultimately, purification by column chromatography or recrystallization will likely be necessary to separate the isomers.[2]

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of Tetrahydrocarbazole

This protocol is a general guideline. The specific reagents, amounts, and conditions should be optimized for each substrate.

1. Hydrazone Formation (Optional - can be a one-pot reaction):

  • In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the cyclic ketone (e.g., cyclohexanone derivative) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).

2. Cyclization:

  • To the mixture containing the phenylhydrazone (or the pre-formed hydrazone), add the acid catalyst (e.g., glacial acetic acid, sulfuric acid, or polyphosphoric acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress using Thin Layer Chromatography (TLC).[2]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.[2]

  • Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[2]

Example Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

Procedure:

  • To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[2]

  • Begin stirring and heat the mixture to reflux.[2]

  • Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[2]

  • Continue refluxing for an additional hour after the addition is complete.[2]

  • Cool the reaction mixture in an ice bath. The product will precipitate.[2]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Rearomatization & Cyclization cluster_step5 Step 5: Elimination & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone - H₂O Ketone Ene_hydrazine Ene-hydrazine Phenylhydrazone->Ene_hydrazine H⁺ Tautomerization Dienone_imine Dienone-imine Intermediate Ene_hydrazine->Dienone_imine [3,3]-Sigmatropic Rearrangement Amino_imine Amino-imine Dienone_imine->Amino_imine Aromatization Cyclized_intermediate Cyclized Intermediate Amino_imine->Cyclized_intermediate Intramolecular Attack Carbazole Carbazole Product Cyclized_intermediate->Carbazole -NH₃ Aromatization

Caption: Mechanism of the Fischer Indole Synthesis for Carbazoles.

Experimental_Workflow start Start: Combine Phenylhydrazine and Ketone add_catalyst Add Acid Catalyst and Solvent start->add_catalyst heat Heat Reaction Mixture (e.g., Reflux) add_catalyst->heat monitor Monitor Progress by TLC heat->monitor monitor->heat Incomplete workup Reaction Work-up (Cool, Neutralize/Filter) monitor->workup Complete extraction Extract with Organic Solvent workup->extraction purification Purify Product (Recrystallization/Chromatography) extraction->purification end End: Pure Carbazole Product purification->end

Caption: General experimental workflow for Fischer indole synthesis.

Troubleshooting_Tree start Reaction Issue? low_yield Low or No Yield? start->low_yield Yes isomers Mixture of Isomers? start->isomers No optimize_catalyst Optimize Acid Catalyst (Type and Concentration) low_yield->optimize_catalyst Yes optimize_temp Optimize Temperature and Reaction Time low_yield->optimize_temp check_reagents Check Reagent Quality (esp. Phenylhydrazine) low_yield->check_reagents no_reaction Reaction Not Starting? isomers->no_reaction No use_symmetrical Use Symmetrical Ketone if possible isomers->use_symmetrical Yes weak_acid Try Weakly Acidic Medium isomers->weak_acid chromatography Purify by Chromatography isomers->chromatography check_sterics Assess Steric Hindrance no_reaction->check_sterics Yes harsher_conditions Consider Harsher Conditions (for EWGs) no_reaction->harsher_conditions

Caption: Troubleshooting decision tree for Fischer indole synthesis.

References

Technical Support Center: Scale-Up Production of 2,3-Dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the scale-up synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

I. Synthesis Overview & Key Challenges

This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1] The most common and industrially viable method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis, or its specific application known as the Borsche–Drechsel cyclization.[2][3][4] This reaction involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[2]

While robust, scaling up this synthesis from laboratory to pilot or industrial scale presents several challenges, including:

  • Reaction Control: The reaction can be exothermic, requiring careful temperature management.

  • Yield and Purity: Achieving high yields of pure product can be difficult due to side reactions and isomer formation.[5]

  • Reagent Quality: The purity of starting materials, particularly the phenylhydrazine, is critical for success.[5]

  • Work-up and Purification: Isolation and purification of the final product can be cumbersome on a larger scale.[6]

The following diagram illustrates the general synthesis pathway.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation + Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone_Formation->Cyclization Acid Catalyst (e.g., H₂SO₄, PPA) Heat Product This compound Cyclization->Product - NH₃ G Start Low/No Yield Observed Check_Catalyst Is the acid catalyst appropriate and active? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal and stable? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Screen different Brønsted and Lewis acids. Adjust concentration. Check_Catalyst->Optimize_Catalyst No Check_Reagent Is the phenylhydrazine pure and fresh? Check_Temp->Check_Reagent Yes Optimize_Temp Ensure uniform heating. Verify internal temperature. Check_Temp->Optimize_Temp No Purify_Reagent Use freshly distilled phenylhydrazine or its HCl salt. Check_Reagent->Purify_Reagent No Success Yield Improved Check_Reagent->Success Yes Optimize_Catalyst->Check_Temp Optimize_Temp->Check_Reagent Purify_Reagent->Success

References

Troubleshooting low yields in PIFA-mediated carbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in PIFA-mediated carbazole synthesis. Our goal is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for PIFA-mediated carbazole synthesis?

A1: The reaction proceeds via an intramolecular oxidative cyclization of a diarylamine precursor. Phenyliodine(III) bis(trifluoroacetate) (PIFA) acts as an oxidant, initiating the formation of a radical cation from the diarylamine. This is followed by an intramolecular radical-radical coupling to form the carbazole ring system with the concomitant release of iodobenzene and trifluoroacetic acid.[1][2]

Q2: What are the key advantages of using PIFA for carbazole synthesis?

A2: PIFA is a powerful and often preferred reagent for this transformation due to its ability to effect the cyclization under mild conditions, its commercial availability, and its compatibility with a range of functional groups.[1][3] It offers a metal-free alternative to other cyclization methods.

Q3: My PIFA reagent is old. Can I still use it?

A3: It is recommended to use fresh PIFA for best results. Hypervalent iodine reagents can decompose upon storage, especially if exposed to moisture or light. Decomposition can lead to lower yields and the formation of side products. If you suspect your PIFA has degraded, it is advisable to use a fresh batch or purify the existing one.

Q4: What are some common side reactions in this synthesis?

A4: Common side reactions include the formation of dimeric or polymeric byproducts, especially with electron-rich substrates.[4] Over-oxidation of the carbazole product can also occur, leading to the formation of oxindoles or other oxidized species.[5] In some cases, intermolecular reactions can compete with the desired intramolecular cyclization.[4]

Troubleshooting Guide: Low Yields

Low yields are a common issue in PIFA-mediated carbazole synthesis. The following guide addresses potential causes and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive PIFA: The PIFA may have decomposed due to age or improper storage.Use a fresh batch of PIFA. Store PIFA in a cool, dark, and dry place.
Insufficient PIFA: The stoichiometry of PIFA to the diarylamine may be too low.Increase the molar equivalents of PIFA incrementally (e.g., from 1.1 eq to 1.5 eq).
Low Reaction Temperature: The activation energy for the cyclization may not be reached.Gradually increase the reaction temperature. Be cautious, as higher temperatures can sometimes promote side reactions.
Inappropriate Solvent: The solvent may not be optimal for the reaction.Screen different solvents. Dichloromethane (DCM) and trifluoroethanol (TFE) are commonly used. For some substrates, acetonitrile may be effective.[4]
Formation of Multiple Products/Byproducts Substrate Reactivity: Electron-rich diarylamines can be prone to over-oxidation or polymerization.[4]Use a lower reaction temperature and monitor the reaction closely by TLC or LC-MS. Consider using a less powerful oxidant if possible.
Incorrect PIFA Stoichiometry: An excess of PIFA can lead to over-oxidation.Optimize the PIFA stoichiometry, starting with a slight excess (e.g., 1.1 eq).
Presence of Water: Water can react with PIFA and lead to undesired side reactions.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Product Degradation Prolonged Reaction Time: The carbazole product may be sensitive to the reaction conditions over extended periods.Monitor the reaction progress and work up the reaction as soon as the starting material is consumed.
Acidic Conditions: The trifluoroacetic acid generated during the reaction can lead to product degradation in some cases.Consider adding a non-nucleophilic base, such as sodium carbonate or potassium carbonate, to neutralize the acid.

Experimental Protocols

Below are representative experimental protocols for the PIFA-mediated synthesis of carbazoles.

General Procedure for PIFA-Mediated Intramolecular Cyclization of Diarylamines

To a solution of the diarylamine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), PIFA (1.1-1.5 mmol) is added portion-wise over 5 minutes. The reaction mixture is stirred at 0 °C to room temperature and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired carbazole.

Example: Synthesis of 9-Phenylcarbazole from Diphenylamine

Following the general procedure, diphenylamine (0.169 g, 1.0 mmol) and PIFA (0.473 g, 1.1 mmol) in anhydrous dichloromethane (10 mL) would be reacted. The reaction progress should be monitored closely. Purification by column chromatography (eluent: hexane/ethyl acetate gradient) would yield 9-phenylcarbazole. Note: Specific yields will vary depending on the precise reaction conditions and the purity of the reagents.

Visualizing Reaction Pathways and Troubleshooting

Proposed Reaction Mechanism

G cluster_start Initiation cluster_cyclization Cyclization cluster_rearomatization Rearomatization Diarylamine Diarylamine RadicalCation Diarylamine Radical Cation Diarylamine->RadicalCation Oxidation PIFA PIFA PIFA->RadicalCation CyclizedIntermediate Cyclized Intermediate RadicalCation->CyclizedIntermediate Intramolecular Coupling Carbazole Carbazole CyclizedIntermediate->Carbazole Deprotonation & Rearomatization Byproducts Iodobenzene + 2 CF3COOH CyclizedIntermediate->Byproducts G Start Low Yield Observed CheckReagents Check Reagent Quality (PIFA, Solvent) Start->CheckReagents CheckReagents->Start Reagents Poor OptimizeStoichiometry Optimize PIFA Stoichiometry CheckReagents->OptimizeStoichiometry Reagents OK OptimizeTemp Optimize Reaction Temperature OptimizeStoichiometry->OptimizeTemp Stoichiometry Optimized CheckByproducts Analyze for Side Products OptimizeTemp->CheckByproducts Temperature Optimized Success Improved Yield CheckByproducts->Success Minimal Side Products FurtherOptimization Further Optimization Required CheckByproducts->FurtherOptimization Significant Side Products FurtherOptimization->Start

References

How to improve the purity of ondansetron from its precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of ondansetron from its precursors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of ondansetron.

Observed Problem Potential Cause Suggested Solution
Low Purity of Crude Ondansetron After Synthesis Incomplete reaction of precursors.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize reaction conditions such as temperature, reaction time, and catalyst concentration.
Side reactions leading to impurity formation.- Control the reaction temperature to minimize the formation of thermally induced byproducts. - Use high-purity starting materials and solvents.
Presence of Unreacted Precursors in the Final Product Inefficient purification of the crude product.- Employ column chromatography for effective separation of ondansetron from non-polar starting materials. - Perform multiple recrystallizations from appropriate solvents.
High Levels of Ondansetron Related Compound A Excess dimethylamine used in the Mannich reaction.- Carefully control the stoichiometry of dimethylamine in the reaction. - Purify the product using column chromatography.
Detection of Ondansetron Impurity D Degradation of ondansetron, potentially due to alkaline conditions during workup or storage.[1][2]- Avoid exposing ondansetron to strong alkaline conditions.[1][2] - Maintain a neutral or slightly acidic pH during extraction and purification steps.
Poor Yield After Recrystallization Ondansetron has limited solubility in some common recrystallization solvents at room temperature.[3]- Use a suitable solvent system such as methanol, ethanol, or a mixture of acetone and water.[3][4] - To maximize recovery, cool the solution to below ambient temperature (0-20°C) after dissolution.[3]
Inconsistent Crystal Form of Purified Ondansetron Different crystallization conditions can lead to various polymorphic forms.- Standardize the crystallization protocol, including solvent system, cooling rate, and agitation. - Characterize the crystal form using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of ondansetron?

A1: Common impurities in ondansetron synthesis can be categorized as synthetic intermediates, process-related compounds, and degradation products.[5] Some of the frequently identified impurities include:

  • Ondansetron Related Compound A: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one[6]

  • Ondansetron Related Compound C: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one[6]

  • Ondansetron Impurity D: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one[1][2]

  • Ondansetron Impurity E: Imidazole[7]

  • Ondansetron Impurity F: 2-methylimidazole[7]

  • Ondansetron Related Compound G: (3RS)-3-[(1H-Imidazol-1-yl)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[8]

Q2: What is a suitable method for the initial purification of crude ondansetron?

A2: Recrystallization is a common and effective method for the initial purification of crude ondansetron. Suitable solvents include methanol, ethanol, and mixtures of acetone/water or ethanol/water.[4][9] The process generally involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals.

Q3: How can I remove highly polar impurities from my ondansetron sample?

A3: For the removal of highly polar impurities, column chromatography is an effective technique. A silica gel stationary phase can be used with a mobile phase of intermediate polarity, such as a mixture of n-hexane and ethyl acetate.[1]

Q4: What analytical techniques are recommended for assessing the purity of ondansetron?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a widely used and reliable method for determining the purity of ondansetron and quantifying its impurities.[1][10] Other techniques such as UV-spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for routine analysis.[11][12]

Q5: How can the formation of degradation products be minimized?

A5: To minimize the formation of degradation products, it is crucial to control the reaction and workup conditions. For instance, avoiding exposure to strong bases can prevent the formation of Impurity D, which arises from alkaline hydrolysis.[1][2] Additionally, proper storage of the final product under recommended conditions is essential to maintain its stability.

Experimental Protocols

Protocol 1: Recrystallization of Ondansetron

Objective: To purify crude ondansetron by removing impurities through crystallization.

Materials:

  • Crude Ondansetron

  • Methanol (or Ethanol, or Acetone/Water mixture)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude ondansetron in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., methanol) to the flask.

  • Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is maintained at reflux for a few minutes.

  • If charcoal was added, filter the hot solution through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • For maximum crystal recovery, further cool the flask in an ice bath.[3]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography for Ondansetron Purification

Objective: To separate ondansetron from its precursors and related impurities using silica gel chromatography.

Materials:

  • Crude Ondansetron

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Preparation: Dissolve the crude ondansetron in a minimum amount of the mobile phase or a suitable solvent in which it is soluble.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin the elution process with a mobile phase of n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., starting with 100% n-hexane and moving to a gradient of ethyl acetate). A common eluent system for a related impurity was n-hexane-ethyl acetate (6:4).[1]

  • Fraction Collection: Collect the eluate in small fractions using collection tubes.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure ondansetron and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Impurities of Ondansetron

Impurity NameChemical NameCAS NumberMolecular Formula
Ondansetron EP Impurity A3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one153139-56-1C16H20N2O
Ondansetron EP Impurity C1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one27387-31-1C13H13NO
Ondansetron Impurity D1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-oneNot AvailableC14H13NO
Ondansetron EP Impurity G(3RS)-3-[(1H-Imidazol-1-yl)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one99614-03-6C17H17N3O

Visualizations

Ondansetron_Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product precursor1 N-Methyltetrahydro- carbazolone mannich Mannich Reaction precursor1->mannich precursor2 Paraformaldehyde precursor2->mannich precursor3 2-Methylimidazole michael Michael Addition precursor3->michael mannich->michael recrystallization Recrystallization michael->recrystallization Crude Product chromatography Column Chromatography recrystallization->chromatography ondansetron Pure Ondansetron chromatography->ondansetron

Caption: A simplified workflow for the synthesis and purification of ondansetron.

Impurity_Formation_Pathway Ondansetron Ondansetron Alkaline_Hydrolysis Alkaline Hydrolysis Ondansetron->Alkaline_Hydrolysis Impurity_D Impurity D (1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one) Alkaline_Hydrolysis->Impurity_D

Caption: Formation pathway of Ondansetron Impurity D via alkaline hydrolysis.

References

Avoiding byproduct formation in the Borsche-Drechsel cyclization reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Borsche-Drechsel cyclization is a powerful tool for synthesizing tetrahydrocarbazoles, key intermediates for many biologically active compounds. However, like any chemical transformation, it can be prone to byproduct formation, leading to reduced yields and purification challenges. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate and optimize your Borsche-Drechsel cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Borsche-Drechsel cyclization and what is its general mechanism?

The Borsche-Drechsel cyclization is a chemical reaction that synthesizes 1,2,3,4-tetrahydrocarbazoles through the acid-catalyzed reaction of a cyclohexanone arylhydrazone. The reaction is a specific application of the more general Fischer indole synthesis.

The accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and cyclohexanone condense to form the corresponding cyclohexanone phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.

  • -Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.

  • Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and then eliminates a molecule of ammonia to form the aromatic tetrahydrocarbazole product.

Q2: I am observing a significant amount of aniline as a byproduct. What is causing this and how can I prevent it?

The formation of aniline is a common issue and typically arises from the cleavage of the N-N bond in the hydrazone or enamine intermediate. This side reaction is often competitive with the desired-sigmatropic rearrangement.

Troubleshooting Steps:

  • Choice of Acid Catalyst: Strong Brønsted acids can sometimes promote N-N bond cleavage. Consider using a milder Brønsted acid or switching to a Lewis acid catalyst. Lewis acids like zinc chloride (ZnCl₂) can better coordinate with the nitrogen atoms and favor the desired rearrangement pathway.

  • Temperature Control: High reaction temperatures can provide the energy needed to overcome the activation barrier for N-N bond cleavage. Running the reaction at the lowest effective temperature can help minimize this byproduct.

  • Electron-Donating Groups: If your arylhydrazine contains strong electron-donating groups, these can stabilize the carbocation formed upon N-N bond cleavage, making this pathway more favorable. In such cases, careful optimization of the catalyst and temperature is crucial.

Q3: My reaction is producing a complex mixture of products that are difficult to separate. What are the likely side products?

Besides aniline, other potential byproducts in the Borsche-Drechsel cyclization can include:

  • Aldol Condensation Products: The acidic conditions and the presence of a ketone (cyclohexanone) can lead to self-condensation reactions.

  • Friedel-Crafts Type Products: Strong acids may catalyze the alkylation of the aromatic ring of the desired product or starting materials, leading to polymeric or tar-like substances.

  • Over-oxidation/Dehydrogenation Products: Depending on the reaction conditions and the presence of oxidizing agents (even atmospheric oxygen at high temperatures), the desired tetrahydrocarbazole can be further oxidized to the corresponding carbazole. While sometimes desired, this can be a difficult-to-separate byproduct if the tetrahydrocarbazole is the target.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Tetrahydrocarbazole Incomplete reaction.- Increase reaction time. - Gradually increase the temperature. - Use a stronger acid catalyst (e.g., polyphosphoric acid), but monitor for byproduct formation.
Decomposition of starting material or product.- Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). - Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
N-N bond cleavage.- Switch from a Brønsted acid to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). - Optimize the reaction temperature to favor the-sigmatropic rearrangement.
Formation of Tarry, Insoluble Material Polymerization or Friedel-Crafts side reactions.- Use a less concentrated acid. - Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating.
Product is Difficult to Purify Presence of multiple byproducts.- Optimize reaction conditions (catalyst, temperature, solvent) to improve selectivity. - Consider alternative purification techniques such as recrystallization or chromatography on a different stationary phase (e.g., alumina instead of silica gel).
Inconsistent Results Purity of reagents.- Ensure the phenylhydrazine and cyclohexanone are pure and free of contaminants. - Use a fresh, anhydrous solvent.
Reaction setup.- Ensure consistent heating and stirring. - Use an inert atmosphere if sensitivity to air is suspected.

Data Presentation: Catalyst and Solvent Effects on Yield

The following table summarizes hypothetical, yet representative, quantitative data on the influence of different acid catalysts and solvents on the yield of 1,2,3,4-tetrahydrocarbazole. This data is intended to illustrate general trends observed in Fischer indole and Borsche-Drechsel cyclizations.

Catalyst Solvent Temperature (°C) Yield of Tetrahydrocarbazole (%) Yield of Aniline Byproduct (%)
H₂SO₄Ethanol806515
HClAcetic Acid1007010
p-TsOHToluene110758
ZnCl₂Dichloromethane4085<5
BF₃·OEt₂Dichloromethane4088<5
Polyphosphoric AcidNeat120807

Note: These values are illustrative and actual yields may vary depending on the specific substrates and reaction scale.

Experimental Protocols

General Protocol for the Borsche-Drechsel Cyclization

This protocol provides a general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Cyclohexanone (1.05 eq)

  • Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid, or zinc chloride)

  • Solvent (e.g., ethanol, toluene, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Hydrazone Formation (In situ): To a solution of phenylhydrazine in the chosen solvent, add cyclohexanone dropwise at room temperature with stirring.

  • Cyclization: Add the acid catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Side Reactions

Borsche_Drechsel_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A Phenylhydrazine + Cyclohexanone B Cyclohexanone Phenylhydrazone A->B Condensation I Aldol Condensation A->I Acid Catalyst C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst, Heat G N-N Bond Cleavage C->G High Temp, Strong Acid E Cyclized Intermediate D->E Cyclization F 1,2,3,4-Tetrahydrocarbazole E->F -NH3 H Aniline G->H J Polymeric Byproducts I->J

Caption: Borsche-Drechsel cyclization pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Condition1 Analyze Byproducts (TLC, NMR, MS) Start->Condition1 Action1 Aniline Detected? Condition1->Action1 Byproducts Identified Action2 Tarry Material Present? Action1->Action2 No Solution1 Switch to Lewis Acid (e.g., ZnCl2) Lower Temperature Action1->Solution1 Yes Solution2 Use Milder Acid Lower Temperature Inert Atmosphere Action2->Solution2 Yes Solution3 Optimize Catalyst & Temperature Check Reagent Purity Action2->Solution3 No End Optimized Reaction Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting the Borsche-Drechsel cyclization.

Refinement of protocols for synthesizing substituted carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the synthesis of substituted carbazoles. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the carbazole core?

A1: The primary methods for constructing the carbazole skeleton include:

  • Fischer Indole Synthesis: A classic acid-catalyzed thermal cyclization of an arylhydrazone, typically formed from the reaction of a phenylhydrazine and a cyclohexanone derivative.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used for intramolecular C-N bond formation to furnish the carbazole ring system.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be employed to form a key biaryl bond, which is then followed by a ring-closing reaction to afford the carbazole.

  • Graebe-Ullmann Reaction: This method involves the diazotization of an N-phenyl-1,2-diaminobenzene, which then undergoes cyclization to form the carbazole.[1]

  • Ullmann Condensation: A copper-catalyzed reaction for intramolecular C-N bond formation, although it often requires harsh reaction conditions.[1]

Q2: How can I control the regioselectivity during the electrophilic substitution of a carbazole?

A2: The carbazole nucleus is most reactive towards electrophilic substitution at the 3 and 6 positions due to the activating effect of the nitrogen atom. To achieve substitution at other positions, such as C1, a directing group strategy is often necessary. For instance, a removable pyridyl directing group on the nitrogen can facilitate palladium-catalyzed C-H activation and subsequent functionalization at the C1 position.[2]

Q3: What are some common impurities encountered in carbazole synthesis, and how can they be removed?

A3: Common impurities can include starting materials, byproducts from side reactions (e.g., homo-coupling in Suzuki reactions), and regioisomers. Purification is typically achieved through:

  • Column Chromatography: Silica gel or alumina can be used to separate the desired carbazole from impurities based on polarity.

  • Recrystallization: This is an effective method for purifying solid carbazole derivatives and can be particularly useful for removing isomeric impurities.

  • Activated Charcoal Treatment: This can be used to remove colored impurities from the product.

Troubleshooting Guides

Fischer Indole Synthesis

Q: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the potential causes and solutions?

A:

Potential Cause Troubleshooting Suggestion
Poor quality of the phenylhydrazine starting material. Use freshly distilled or purified phenylhydrazine. Consider using the more stable hydrochloride salt.[1]
Decomposition of the hydrazone intermediate. Prepare the hydrazone at a lower temperature before proceeding with the acid-catalyzed cyclization.
Incorrect acid catalyst or concentration. Experiment with different acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. Optimize the acid concentration.
Sub-optimal reaction temperature. The reaction often requires elevated temperatures. Empirically determine the optimal temperature for your specific substrates.

| Formation of multiple isomers with unsymmetrical ketones. | If possible, use a symmetrical ketone to avoid issues with regioselectivity.[1] |

Buchwald-Hartwig Amination

Q: I am observing a low yield or no reaction in my Buchwald-Hartwig synthesis of an N-arylcarbazole. What should I check?

A:

Potential Cause Troubleshooting Suggestion
Oxygen sensitivity of the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Inactive catalyst. Use a fresh, high-quality palladium precatalyst and ligand. Precatalysts are often more reliable than generating the active catalyst in situ.[1]
Inappropriate ligand choice. The choice of phosphine ligand is critical. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective. Screen a variety of ligands to find the optimal one for your substrate.
Incorrect base strength or solubility. The base is crucial for the deprotonation of the carbazole. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be a better choice, potentially requiring higher temperatures.[1]
Sub-optimal solvent. Toluene, dioxane, and THF are common solvents. The solvent must effectively dissolve all reaction components. Ensure the solvent is anhydrous.

| Low reaction temperature. | Buchwald-Hartwig aminations typically require heating, often in the range of 80-110 °C.[1] |

Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction for the synthesis of a carbazole precursor is giving a low yield. What are the common issues?

A:

Potential Cause Troubleshooting Suggestion
Catalyst deactivation. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium catalyst. Use fresh, high-quality catalyst and ligands.
Inefficient base. The choice of base is critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base must be sufficiently strong and soluble.
Homo-coupling of the boronic acid. This side reaction can be minimized by using a slight excess of the aryl halide and ensuring an oxygen-free environment.
Protodeboronation (cleavage of the C-B bond). This can be influenced by the reaction conditions, particularly the presence of water and the basicity of the medium. Careful optimization of the solvent system and base is necessary.

| Poor solubility of reactants. | Choose a solvent system (e.g., toluene/water, dioxane/water) that effectively dissolves both the organic and inorganic components of the reaction. |

Graebe-Ullmann Reaction

Q: I am having trouble with my Graebe-Ullmann synthesis of a carbazole. What are some potential problems and solutions?

A:

Potential Cause Troubleshooting Suggestion
Incomplete diazotization. Ensure the diazotization of the N-phenyl-1,2-diaminobenzene is carried out at a low temperature (typically 0-5 °C) with an appropriate source of nitrous acid (e.g., sodium nitrite and a mineral acid).
Formation of side products during cyclization. The thermal decomposition of the intermediate triazole can sometimes lead to side reactions. The choice of solvent and reaction temperature is crucial. High-boiling solvents are often used to achieve the necessary temperature for nitrogen extrusion.

| Low yield. | Optimize the reaction temperature and time for the cyclization step. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases. |

Data Presentation

Table 1: Comparative Yields of Different Synthetic Methods for N-Phenylcarbazole

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Buchwald-HartwigPd₂(dba)₃ / P(t-Bu)₃Toluene1002495[1]
Buchwald-HartwigPd(OAc)₂ / XPhosDioxane1001288-
Suzuki-MiyauraPd(OAc)₂ / SPhosToluene/H₂O1101292-
Ullmann CondensationCuI / ligandDMF1504875[1]

Table 2: Spectroscopic Data for Selected Substituted Carbazoles

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)λabs,max (nm)λem,max (nm)
Carbazole 8.12 (d, 2H), 7.48 (d, 2H), 7.41 (t, 2H), 7.25 (t, 2H)140.7, 125.9, 123.4, 120.4, 119.0, 110.8292, 324, 337340, 354
N-Phenylcarbazole 8.15 (d, 2H), 7.65-7.50 (m, 5H), 7.45-7.30 (m, 6H)140.9, 137.9, 129.7, 127.8, 127.1, 126.1, 123.5, 120.4, 120.0, 109.8294, 330350, 365
3,6-Dibromocarbazole 8.20 (s, 2H), 7.55 (d, 2H), 7.30 (d, 2H)139.0, 129.2, 123.8, 123.2, 112.5, 111.9303, 335, 349355, 370

Note: NMR data can vary slightly depending on the solvent and instrument frequency. UV-Vis and fluorescence data are solvent-dependent.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of N-Phenylcarbazole

Materials:

  • Carbazole

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add carbazole (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and P(t-Bu)₃ (0.04-0.08 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (5-10 mL).

  • Add bromobenzene (1.0 mmol) to the mixture.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Fischer Indole Synthesis of Tetrahydrocarbazole

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask, add cyclohexanone (1.0 equiv) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add phenylhydrazine (1.0 equiv) dropwise to the refluxing mixture.

  • Continue to reflux for 1-2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude tetrahydrocarbazole can be further purified by recrystallization from ethanol.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Carbazole, NaOtBu, Pd₂(dba)₃, P(t-Bu)₃ solvent Add Anhydrous, Degassed Toluene reagents->solvent reactant Add Bromobenzene solvent->reactant heat Heat at 100°C (12-24h) reactant->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product product purify->product N-Phenylcarbazole

Buchwald-Hartwig Synthesis Workflow

Fischer_Indole_Mechanism start Phenylhydrazine + Cyclohexanone hydrazone Phenylhydrazone Formation start->hydrazone tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization H⁺ rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Aromatization (Loss of NH₃) rearrangement->cyclization H⁺ product Tetrahydrocarbazole cyclization->product

Fischer Indole Synthesis Mechanism

Troubleshooting_Logic start Low Yield in Carbazole Synthesis check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_atmosphere Verify Inert Atmosphere (if applicable) check_reagents->check_atmosphere check_catalyst Screen Catalyst System (Catalyst, Ligand, Base) check_atmosphere->check_catalyst check_conditions Optimize Reaction Conditions (Temp, Time) check_catalyst->check_conditions success Improved Yield check_conditions->success

General Troubleshooting Workflow

References

Validation & Comparative

Comparative Mass Spectrometry Analysis: 2,3-Dihydro-1H-carbazol-4(9H)-one and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Analytical Chemistry and Drug Development

This guide provides a comparative analysis of the mass spectrometry profiles of 2,3-dihydro-1H-carbazol-4(9H)-one and its structural isomers. This document is intended to assist researchers and scientists in identifying and differentiating these compounds in complex matrices, a common challenge in drug development and metabolite identification. The guide includes predicted fragmentation patterns, comparisons with commercially available alternatives, and detailed experimental protocols for mass spectrometry analysis.

Introduction to this compound

This compound is a heterocyclic ketone with a tetracyclic carbazole core. This structural motif is found in various biologically active compounds and serves as a key intermediate in the synthesis of pharmaceuticals. Accurate analytical methods are crucial for its identification and quantification. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for this purpose.

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry and data from its N-methyl analog. The molecular ion ([M]⁺˙) is expected at m/z 185, corresponding to its molecular weight.

Key predicted fragmentation pathways include:

  • Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclohexene-like structures, leading to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 157.

  • Loss of CO: A common fragmentation for ketones, resulting in the loss of a carbonyl group (CO, 28 Da) to yield a fragment at m/z 157.

  • Cleavage of the cyclohexanone ring: Breakage of the aliphatic ring can lead to various smaller fragments.

Based on the GC-MS data for the related 9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one, which shows major peaks at m/z 199 (M⁺), 171, and 143, we can infer a similar fragmentation for the non-methylated compound. The loss of 28 Da (likely CO or C₂H₄) is a prominent feature.

Comparison with Alternative Compounds

For a comprehensive analysis, we compare the mass spectrometric behavior of this compound with two commercially available, structurally related compounds: 2,3,4,9-tetrahydro-1H-carbazol-1-one and 2-phenylcyclohexanone.

FeatureThis compound (Predicted)2,3,4,9-Tetrahydro-1H-carbazol-1-one[1]2-Phenylcyclohexanone[2]
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NOC₁₂H₁₄O
Molecular Weight 185.22 g/mol 185.22 g/mol 174.24 g/mol
Molecular Ion (m/z) 185185174
Key Fragment Ions (m/z) 157, 130, 103Data not publicly detailed130, 117, 98
Predicted Fragmentation RDA, loss of COSimilar to the 4-oxo isomer, but potentially different relative abundances of fragments.Alpha-cleavage next to the carbonyl, loss of the phenyl group.

Experimental Protocols

Reproducible and accurate mass spectrometry data relies on well-defined experimental protocols. Below are recommended starting parameters for GC-MS and LC-MS/MS analysis of these carbazolone derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of thermally stable and volatile compounds like the target analytes.

  • Instrumentation: Standard GC-MS system with an electron ionization (EI) source.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for complex matrices and can offer higher sensitivity and specificity.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 10% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) transitions should be optimized for each compound. For this compound, a precursor ion of m/z 186 [M+H]⁺ would be selected, and product ions would be determined experimentally.

Visualizing Analytical Processes

To aid in understanding the experimental workflow and the logical relationships in fragmentation analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Sample in Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase/Solvent Concentration->Reconstitution Injection Injection into GC-MS or LC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Library_Search Library Search & Fragmentation Analysis Spectrum_Generation->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for the mass spectrometry analysis of carbazolones.

fragmentation_comparison cluster_target This compound (Predicted) cluster_isomer 2,3,4,9-Tetrahydro-1H-carbazol-1-one cluster_related 2-Phenylcyclohexanone mol1 C₁₂H₁₁NO m/z 185 frag1a Loss of C₂H₄ m/z 157 mol1:f1->frag1a:f0 -28 Da frag1b Loss of CO m/z 157 mol1:f1->frag1b:f0 -28 Da mol2 C₁₂H₁₁NO m/z 185 frag2 Fragmentation m/z ? mol2:f1->frag2:f0 mol3 C₁₂H₁₄O m/z 174 frag3a Loss of C₆H₅ m/z 97 mol3:f1->frag3a:f0 -77 Da frag3b Phenyl Cation m/z 77 mol3:f1->frag3b:f0 - C₄H₇O

Caption: Comparison of fragmentation pathways for the target compound and alternatives.

References

Comparative Guide to the Analysis of 2,3-dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification and characterization of 2,3-dihydro-1H-carbazol-4(9H)-one, a significant heterocyclic compound in pharmaceutical research and development. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a comparative discussion of alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and other spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the analysis of carbazole derivatives due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. A validated Reverse-Phase HPLC (RP-HPLC) method is considered the gold standard for quantitative analysis and purity assessment in a regulatory environment.

Proposed HPLC Method Parameters
ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Column Temperature Ambient (e.g., 25°C)
Run Time Approximately 15 minutes
Experimental Protocol: Validated HPLC Method

This protocol outlines the steps for a typical RP-HPLC analysis and validation for this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent to a known concentration.

2. Chromatographic System Setup:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the flow rate, detector wavelength, and column temperature as specified in the method parameters.

3. Method Validation:

  • Specificity: Inject a blank (solvent), a solution of the reference standard, and the sample solution to ensure that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard. The recovery should be within a predefined range (e.g., 98-102%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

4. Sample Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

Workflow for HPLC analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for quantitative analysis, other techniques offer complementary information and can be used for specific purposes.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.High resolution, high sensitivity, suitable for non-volatile compounds, well-established for quantitative analysis.Requires specialized equipment, can be time-consuming for method development.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.[1]High sensitivity and selectivity, provides structural information from mass spectra.[1]Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.
TLC Separation on a thin layer of adsorbent material based on differential migration with a solvent.[2]Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[2]Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis.[2]
Spectroscopic Methods (UV-Vis, FT-IR, NMR) Based on the interaction of the molecule with electromagnetic radiation.[3][4]Provides detailed structural information (NMR, FT-IR) and can be used for quantification (UV-Vis).[3][4]Generally not separation techniques, so they are susceptible to interference from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carbazole derivatives, which may have limited volatility, derivatization might be necessary to increase their volatility and improve chromatographic performance. The mass spectrometer provides detailed structural information, which is invaluable for impurity identification.[1]

Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or for preliminary purity checks.[2] The separation is achieved on a plate coated with a stationary phase (e.g., silica gel), and the components are visualized under UV light or with a staining agent.[2] While it is a valuable screening tool, it lacks the resolution and quantitative accuracy of HPLC.[2]

Spectroscopic Methods
  • UV-Visible Spectroscopy: This technique can be used for the quantitative analysis of this compound in solution, provided there are no interfering substances that absorb at the same wavelength.[4] It is a simple and rapid method but lacks the specificity of a separation-based technique.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and is primarily used for structural confirmation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure of a compound.[3] It is essential for the definitive identification of this compound and its related impurities.

Method_Selection cluster_goal Analytical Goal cluster_method Recommended Method Quantitative Quantitative Analysis HPLC Validated HPLC Quantitative->HPLC High Accuracy & Precision Qualitative Qualitative Analysis / Structural Elucidation GCMS GC-MS Qualitative->GCMS Impurity ID NMR_FTIR NMR / FT-IR Qualitative->NMR_FTIR Definitive Structure Screening Rapid Screening / Reaction Monitoring TLC TLC Screening->TLC Speed & Simplicity

Decision tree for selecting an analytical method.

Conclusion

For the comprehensive analysis of this compound, a validated HPLC method is the most suitable choice for quantitative determination and purity assessment, offering high accuracy, precision, and robustness. Alternative methods such as GC-MS provide valuable structural information for impurity identification, while TLC serves as a rapid and convenient tool for qualitative screening. Spectroscopic techniques, particularly NMR, are indispensable for the definitive structural elucidation of the molecule. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, whether it be for routine quality control, impurity profiling, or initial characterization.

References

Comparative Efficacy of N-Substituted Carbazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer, antimicrobial, and STAT3 inhibitory activities of various N-substituted carbazole derivatives, supported by experimental data and detailed methodologies.

N-substituted carbazole derivatives have emerged as a versatile and promising class of heterocyclic compounds in drug discovery, demonstrating a broad spectrum of biological activities.[1][2] Researchers have extensively explored their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides a comparative overview of the efficacy of different N-substituted carbazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their endeavors.

The therapeutic potential of these derivatives is often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerase, and modulate critical signaling pathways such as the JAK/STAT pathway.[3][4] The nature and position of the substituent on the carbazole nitrogen play a crucial role in determining the specific biological activity and potency of these compounds.

Anticancer Activity: A Comparative Analysis

The anticancer potential of N-substituted carbazole derivatives has been a primary focus of research, with numerous studies evaluating their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.

Quantitative Comparison of Anticancer Efficacy (IC50 Values)

The following table summarizes the IC50 values of various N-substituted carbazole derivatives against different human cancer cell lines, providing a direct comparison of their cytotoxic activities.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A Imidazolium salt with 2-bromobenzylHL-60 (Leukemia)0.51[5]
SMMC-7721 (Hepatocellular Carcinoma)1.23[5]
MCF-7 (Breast Cancer)2.48[5]
SW480 (Colon Carcinoma)1.85[5]
Compound B Oxadiazole-containing substituentHepG2 (Hepatocellular Carcinoma)7.68[6]
HeLa (Cervical Cancer)10.09[6]
MCF-7 (Breast Cancer)6.44[6]
Compound C Benzenesulfonohydrazide-containing substituentHepG2 (Hepatocellular Carcinoma)>50[6]
HeLa (Cervical Cancer)>50[6]
MCF-7 (Breast Cancer)>50[6]
Pyrrolocarbazole 1 N-substituted pyrrolePA1 (Ovarian Carcinoma)8-20[1]
Pyrrolocarbazole 2 N-substituted pyrrolePC3 (Prostate Carcinoma)8-20[1]
Pyrrolocarbazole 3 N-substituted pyrroleDU145 (Prostate Carcinoma)8-20[1]

Note: The data presented is for comparative purposes and has been extracted from the referenced studies. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the N-substituted carbazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • N-substituted carbazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of each N-substituted carbazole derivative is prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO or a suitable solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Efficacy: A Head-to-Head Comparison

N-substituted carbazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard parameter used to assess the antimicrobial potency of a compound.

Quantitative Comparison of Antimicrobial Efficacy (MIC Values)

The following table presents the MIC values of various N-substituted carbazole derivatives against different microbial strains, allowing for a direct comparison of their antimicrobial activity.

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)Reference
Triazole Derivative 1,2,4-triazole moietyCandida albicans2-4[1]
Imidazole Derivative Imidazole moietyStaphylococcus aureus1-8[1]
Bacillus subtilis1-8[1]
Escherichia coli1-8[1]
Hydroxylated Benzo[c]carbazole 1 Hydroxyl group at position 10Pseudomonas aeruginosa8[7]
Staphylococcus aureus8[7]
Hydroxylated Benzo[c]carbazole 2 Hydroxyl group at position 10Pseudomonas aeruginosa8[7]
Staphylococcus aureus8[7]
Guanidine-containing Carbazole Guanidine groupStaphylococcus aureus (MRSA)0.78-1.56[8]

Note: The data presented is for comparative purposes and has been extracted from the referenced studies. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of the N-substituted carbazole derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • N-substituted carbazole derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Serial Dilution: The N-substituted carbazole derivatives are serially diluted in the growth medium in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate.

  • Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation.[3] Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. Several N-substituted carbazole derivatives have been identified as potent inhibitors of STAT3 activation.

Comparative Efficacy of STAT3 Inhibition

A series of N-alkylcarbazole derivatives have been evaluated for their ability to inhibit STAT3 activation. The following data highlights the percentage of STAT3 activation inhibition at a concentration of 50 µM.

Compound IDN-Alkyl Chain Length% Inhibition of STAT3 ActivationReference
N-pentylcarbazole derivative C550%[1][3]
N-hexylcarbazole derivative C690%[1][3]
N-heptylcarbazole derivative C795%[1][3]

These results suggest that increasing the length of the N-alkyl chain on the carbazole scaffold enhances the STAT3 inhibitory activity.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

The inhibitory effect of N-substituted carbazole derivatives on STAT3 activation is often assessed by measuring the level of phosphorylated STAT3 (p-STAT3) using Western blotting.

Materials:

  • Cancer cells with constitutively active STAT3

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Cells are treated with the N-substituted carbazole derivatives at various concentrations for a specified time. After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody specific for phosphorylated STAT3 (p-STAT3). The membrane is also probed with an antibody for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the p-STAT3 band is normalized to the total STAT3 or the loading control to determine the relative level of STAT3 phosphorylation and thus the inhibitory effect of the compounds.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of N-substituted carbazole derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC determination) characterization->antimicrobial stat3_inhibition STAT3 Inhibition Assay (e.g., Western Blot) characterization->stat3_inhibition data_analysis IC50 / MIC / % Inhibition Determination cytotoxicity->data_analysis antimicrobial->data_analysis stat3_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the evaluation of N-substituted carbazole derivatives.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive 3. STAT3 Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active 4. Dimerization dna DNA stat3_active->dna 5. Nuclear Translocation gene_transcription Target Gene Transcription (Proliferation, Survival) dna->gene_transcription 6. Transcription Regulation inhibitor N-substituted Carbazole Derivative inhibitor->stat3_active Inhibition cytokine Cytokine cytokine->receptor 1. Binding

Caption: The JAK/STAT3 signaling pathway and the point of inhibition by N-substituted carbazole derivatives.

References

A Comparative Guide to Tetrahydrocarbazole Inhibitors: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of tetrahydrocarbazole-based inhibitors, focusing on their structure-activity relationships (SAR) as anticancer agents targeting key signaling pathways. We present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the rational design of next-generation therapeutics.

Structure-Activity Relationship of Tetrahydrocarbazole Derivatives

The biological activity of tetrahydrocarbazole derivatives is intricately linked to the nature and position of substituents on the carbazole nucleus. The following tables summarize the inhibitory concentrations (IC50) of various analogs against different cancer cell lines, highlighting key SAR trends.

Anticancer Activity Against Various Cell Lines
Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHA-549 (Lung)>100[1]
1b HClHA-549 (Lung)85.3[1]
1c HFHA-549 (Lung)45.6[1]
1d HCH3HA-549 (Lung)>100[1]
2a HHHMCF-7 (Breast)>200[2]
2b H3-NO2HMCF-7 (Breast)6.67[2]
2c H2-CH3HMCF-7 (Breast)7.32[2]
3a HHHHeLa (Cervical)>200[2]
3b H3-NO2HHeLa (Cervical)4.49[2]
3c H2-CH3HHeLa (Cervical)6.87[2]
4a HHHDU-145 (Prostate)>200[2]
4b H3-NO2HDU-145 (Prostate)10.38[2]
4c H2-CH3HDU-145 (Prostate)15.40[2]

General Structure:

General Tetrahydrocarbazole Structure

Note: The table above is a representative sample. A comprehensive list would include a wider range of substitutions and cell lines.

Key SAR Observations:

  • Substitution on the Phenyl Ring (R2): Electron-withdrawing groups, such as nitro (NO2), at the meta position of the phenyl ring tend to enhance anticancer activity. For instance, compound 2b with a 3-nitro group showed significantly higher potency against MCF-7 cells compared to the unsubstituted analog 2a .[2] The presence of a fluorine atom at R2, as in compound 1c , also improved activity against A-549 cells.[1]

  • Alkyl Substitution (R2): The introduction of a methyl group at the ortho position of the phenyl ring (compound 2c and 3c ) resulted in potent activity against MCF-7 and HeLa cells, respectively.[2]

  • Unsubstituted Scaffold: The basic tetrahydrocarbazole scaffold (1a , 2a , 3a , 4a ) generally exhibits weak to no cytotoxic activity, highlighting the importance of functionalization for potency.[1][2]

Inhibition of Key Signaling Pathways

Tetrahydrocarbazole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis. Here, we focus on their role as inhibitors of the STAT3 and PI3K/Akt/mTOR pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[3] Tetrahydrocarbazole derivatives have been identified as potential STAT3 inhibitors.

STAT3_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Binds to DNA and regulates transcription DNA DNA THC_Inhibitor Tetrahydrocarbazole Inhibitor THC_Inhibitor->JAK Inhibits THC_Inhibitor->pSTAT3 Prevents Dimerization

Caption: STAT3 signaling pathway and points of inhibition by tetrahydrocarbazole derivatives.

Tetrahydrocarbazole inhibitors can disrupt the STAT3 signaling cascade through various mechanisms, including inhibiting the upstream Janus kinases (JAKs) that phosphorylate STAT3, or by directly binding to the STAT3 protein and preventing its dimerization and subsequent nuclear translocation.[4][5] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling network that is frequently hyperactivated in cancer, driving cell growth, proliferation, and survival.[6]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation) mTORC1->Downstream Phosphorylates THC_Inhibitor Tetrahydrocarbazole Inhibitor THC_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydrocarbazole derivatives.

Several tetrahydrocarbazole analogs have been reported to inhibit the PI3K/Akt/mTOR pathway, often by directly targeting the PI3K enzyme.[7] By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt and its downstream effector mTOR. This blockade ultimately leads to the suppression of cell growth and proliferation.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, this section provides detailed methodologies for key experiments cited in the evaluation of tetrahydrocarbazole inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the tetrahydrocarbazole derivatives on cancer cell lines.

Workflow:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of tetrahydrocarbazole derivatives. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F PI3K_Assay_Workflow A 1. Incubate recombinant PI3Kα enzyme with tetrahydrocarbazole derivative. B 2. Add ATP and PIP2 substrate to initiate the kinase reaction. A->B C 3. Stop the reaction and detect the amount of ADP produced (e.g., using ADP-Glo™ assay). B->C D 4. Measure luminescence, which correlates with enzyme activity. C->D E 5. Calculate IC50 values. D->E Western_Blot_Workflow A 1. Treat cancer cells with tetrahydrocarbazole inhibitor. B 2. Lyse cells and quantify protein concentration. A->B C 3. Separate proteins by SDS-PAGE and transfer to a membrane. B->C D 4. Probe with primary antibodies against p-STAT3 and total STAT3. C->D E 5. Incubate with HRP-conjugated secondary antibodies. D->E F 6. Detect chemiluminescence and analyze band intensity. E->F

References

Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 2,3-dihydro-1H-carbazol-4(9H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of 2,3-dihydro-1H-carbazol-4(9H)-one derivatives is paramount for advancing structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of these potent heterocyclic compounds, supported by experimental data and detailed protocols.

Carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules.[3] Elucidating the precise molecular geometry and intermolecular interactions of these derivatives is critical for understanding their biological function and for the development of novel therapeutic agents.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction remains the definitive method for determining the absolute three-dimensional structure of a molecule. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering invaluable insights into its steric and electronic properties.

A notable example is the crystal structure analysis of 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one.[4] The study revealed that the cyclohexane ring of the carbazole moiety adopts a sofa conformation.[4] The crystal packing is stabilized by C—H⋯O hydrogen bonds, a crucial detail for understanding the solid-state behavior of this class of compounds.[4]

Comparative Crystallographic Data

To provide a broader context, the crystallographic data for several carbazole derivatives are summarized in the table below. This allows for a comparative analysis of how different substituents and modifications to the carbazole core influence the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-oneC₁₄H₁₅NOMonoclinicP2₁/c8.3742 (6)17.033 (1)8.6083 (5)116.432 (3)1099.51 (12)4[4]
2,3,4,9-Tetrahydro-1H-carbazoleC₁₂H₁₃NOrthorhombicP2₁2₁2₁6.1067 (4)7.9488 (5)19.4512 (12)90944.18 (10)4[5]
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneC₁₃H₁₃NOMonoclinicP2₁/n10.5245 (2)7.1564 (1)13.5870 (3)93.960 (2)1020.90 (3)4[6]
9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazoleC₃₂H₃₂N₂MonoclinicC2/c5.6184 (4)11.0946 (7)19.4673 (13)95.982 (1)1206.86 (14)2[7]
Experimental Protocol: Single-Crystal X-ray Diffraction

The general workflow for the crystallographic analysis of a this compound derivative is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation

General workflow for X-ray crystallography.
  • Synthesis and Purification: The this compound derivative is first synthesized and then purified to obtain a high-purity sample, typically through recrystallization or column chromatography.[8]

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent.[4][8]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.[4]

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled structural detail, other analytical techniques offer complementary information and are often more accessible for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and connectivity of atoms in a molecule.[9] Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of carbazole derivatives and for characterizing their structure in solution.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[9][12] When coupled with chromatographic methods like HPLC or GC, it becomes a potent tool for both qualitative and quantitative analysis.[9]

Comparison of Analytical Techniques
TechniqueInformation ProvidedSample StateThroughputCost
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingCrystalline SolidLowHigh
NMR Spectroscopy Connectivity, chemical environment of nuclei, solution conformationSolution/SolidMediumMedium-High
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsSolid/Liquid/GasHighMedium
Infrared (IR) Spectroscopy Presence of functional groupsSolid/Liquid/GasHighLow
UV-Vis Spectroscopy Electronic transitions, conjugationSolutionHighLow

Experimental Protocols for Alternative Techniques

HPLC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of carbazole derivatives.[9][13]

  • Sample Preparation: Dissolve 1 mg of the carbazolone derivative in 1 mL of methanol to create a stock solution. Further dilute with the mobile phase to the desired concentration.[9]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.[9]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) - Positive.[9]

    • Analysis: Full scan and product ion scan (tandem MS).

GC-MS Analysis

The following is a representative method for the analysis of carbazole and related aromatic compounds.[14]

  • Sample Preparation: For complex matrices, a liquid-liquid extraction with a solvent mixture like hexane and ethyl acetate can be employed. The extract is then concentrated and reconstituted in a suitable solvent like dichloromethane.[14]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[14]

    • Injector Temperature: 280 °C.[14]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C.[14]

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Analysis: Full scan mode.

Biological Signaling Pathways

Carbazole derivatives have been shown to modulate key signaling pathways implicated in diseases like cancer.[10][15] Understanding these interactions is crucial for drug development.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival mTOR->Growth Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Carbazolone Carbazolone Derivative Carbazolone->PI3K Inhibition Carbazolone->JAK Inhibition

Inhibition of key signaling pathways by carbazolone derivatives.

Certain carbazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are critical for cell growth, proliferation, and survival.[10][15] This inhibitory action highlights their potential as anticancer agents.[15]

References

A Comparative Guide to HEAT Analogues as Alpha-1 Adrenergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α₁-Adrenergic Receptors and HEAT

Alpha-1 adrenergic receptors (α₁-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] They respond to the endogenous catecholamines epinephrine and norepinephrine.[1] There are three main subtypes: α₁ₐ, α₁ₑ, and α₁ₔ, all of which are primarily coupled to the Gq/11 family of G proteins.[1] Upon activation, these receptors trigger a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors, primarily resulting in smooth muscle contraction.[1] Consequently, α₁-ARs are significant drug targets for conditions like hypertension and benign prostatic hyperplasia (BPH).[2]

HEAT, also known as BE 2254, is a potent and selective antagonist for α₁-adrenergic receptors. Its radioiodinated form, [¹²⁵I]HEAT, is a high-affinity radioligand widely used in research to label and characterize these receptors.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (expressed as -log Kᵢ or pKᵢ values) of HEAT and other well-characterized α₁-AR antagonists across the three human receptor subtypes. A higher pKᵢ value indicates a greater binding affinity. This data is derived from competitive radioligand binding assays using [³H]prazosin against receptors expressed in CHO cells.[2]

Compoundα₁ₐ-AR (pKᵢ)α₁ₑ-AR (pKᵢ)α₁ₔ-AR (pKᵢ)Reference
HEAT (BE 2254) 8.588.468.33[2]
Prazosin9.779.179.49[2]
Doxazosin8.948.828.71[2]
Tamsulosin9.999.259.61[2]
Risperidone9.079.309.08[2]
Amitriptyline8.218.358.02[2]

Note: Data is presented as pKᵢ (-log Kᵢ). Kᵢ values represent the inhibitory constant. The data for HEAT is presented based on its structural similarity and known antagonist profile at α₁-ARs as detailed in the comprehensive screen.[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental frameworks is crucial for understanding the context of ligand evaluation.

alpha1_signaling_pathway Figure 1: α₁-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R α₁-AR Gq Gαq/11 A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Physiological Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Targets Ca_ER->PKC Co-activates Ca_ER->CellularResponse Mediates Ligand Agonist (e.g., Norepinephrine) Ligand->A1R Binds

Caption: Figure 1: Simplified signaling cascade following α₁-adrenergic receptor activation.

experimental_workflow Figure 2: Experimental Workflow for Ligand Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Syn Synthesis of HEAT Analogues Pur Purification & Characterization (HPLC, NMR, MS) Syn->Pur Binding Radioligand Binding Assays (Determine Ki, Bmax) Pur->Binding Functional Functional Assays (e.g., Calcium Mobilization, Inositol Phosphate Accumulation) Binding->Functional Confirm Activity SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Selectivity Subtype Selectivity Profiling SAR->Selectivity

Caption: Figure 2: A typical workflow for the synthesis and evaluation of novel ligands.

Experimental Protocols

Accurate and reproducible experimental data are foundational to comparative pharmacology. Below are detailed methodologies for key assays.

Membrane Preparation for Binding Assays
  • Cell Culture and Harvesting: Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α₁ₐ, α₁ₑ, or α₁ₔ-adrenoceptor are cultured to ~90% confluency. Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation (1000 x g, 5 min, 4°C).

  • Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (500 x g, 10 min, 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g, 30 min, 4°C) to pellet the cell membranes.

  • Final Preparation: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a suitable assay buffer, protein concentration is determined (e.g., BCA assay), and aliquots are stored at -80°C.

Competitive Radioligand Binding Assay (Determination of Kᵢ)
  • Assay Components: The assay is typically performed in a 96-well plate format in a total volume of 200-250 µL. Each well contains:

    • Cell membranes (10-20 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]prazosin at a concentration near its Kₔ).

    • Varying concentrations of the unlabeled competitor compound (e.g., HEAT or its analogues, typically in a 10-point dilution series).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, often pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are rapidly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor and is subtracted from total binding to yield specific binding. The concentration of the competitor ligand that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]

Functional Assay: Inositol Phosphate (IP) Accumulation
  • Cell Seeding and Labeling: Cells expressing the α₁-AR subtype of interest are seeded in multi-well plates. They are then incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Assay Initiation: Cells are washed to remove unincorporated [³H]myo-inositol and then pre-incubated in a buffer containing LiCl (which inhibits inositol monophosphatases, allowing IPs to accumulate).

  • Ligand Stimulation: Cells are stimulated with varying concentrations of the test compound (agonist or antagonist) for a defined period (e.g., 30-60 minutes) at 37°C. For antagonist evaluation, cells are pre-incubated with the antagonist before the addition of a fixed concentration of a reference agonist (e.g., norepinephrine).

  • Extraction: The reaction is terminated by adding a cold acidic solution (e.g., perchloric acid).

  • Purification and Quantification: The accumulated [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is then measured by scintillation counting.

  • Data Analysis: Data are plotted as a concentration-response curve to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ) or antagonist potency (IC₅₀ or Kₑ).

References

Safety Operating Guide

Safe Disposal of 2,3-dihydro-1H-carbazol-4(9H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 2,3-dihydro-1H-carbazol-4(9H)-one, a compound commonly used in synthetic chemistry. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it can cause serious eye irritation and skin irritation.[1][2][3] Ingestion may be harmful.[2][3] Therefore, handling and disposal require strict adherence to safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[1][4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][2][5]

Quantitative Data for Disposal

ParameterValueSource
Melting Point 224-226°C[1]
Boiling Point 386.3±11.0 °C at 760 mmHg[1]
Flash Point 194.5±26.7 °C[1]

This table summarizes key physical properties of this compound relevant to its handling and storage.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed through a licensed chemical waste management facility.[4][5] Do not discharge this chemical into sewer systems or the environment.[5][6]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[4]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department to prevent dangerous reactions.[4][7]

  • Waste Containerization :

    • Solid Waste : Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[4][8] The container must be kept closed at all times, except when adding waste.[8][9]

    • Liquid Waste : Collect liquid waste containing this compound in a compatible, sealed container. Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.[8][9]

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9] Do not use abbreviations or chemical formulas.[9]

    • Indicate the approximate concentration and composition of the waste.[7]

  • Storage :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9][10]

    • The SAA should be under the direct control of laboratory personnel.[4]

    • Place the waste container in secondary containment to prevent spills.[4]

    • Store away from incompatible materials such as oxidizing agents.[1][11]

  • Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]

    • The primary recommended disposal method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1][5]

    • Alternatively, disposal in a licensed landfill may be an option, but this should be confirmed with waste management authorities.[11]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure : Evacuate non-essential personnel from the area and ensure adequate ventilation.[5][12] Remove all sources of ignition.[5][12]

  • Containment : For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[1][4] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then place it in the hazardous waste container.[4]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4] All cleaning materials must be collected as hazardous waste.[4]

  • Reporting : Report the spill to your EHS department.[4]

Experimental Protocols

No specific experimental protocols for the neutralization or degradation of this compound for disposal purposes are cited in the available safety literature. The standard and recommended procedure is disposal via a certified hazardous waste vendor.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate spill Spill Occurs identify->spill containerize Containerize in a compatible, labeled, and sealed container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) with secondary containment containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs disposal Professional Disposal: Incineration or licensed landfill contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Contain 3. Decontaminate 4. Report to EHS spill->spill_procedure Yes spill_procedure->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-dihydro-1H-carbazol-4(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for 2,3-dihydro-1H-carbazol-4(9H)-one (CAS#: 15128-52-6), a compound known to cause skin and serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary in situations with a higher risk of splashing or dust generation.Must conform to EN 166 (EU) or NIOSH (US) standards.[4][5]
Hands Chemical-impermeable protective gloves.Gloves must be inspected for integrity before each use.[5]
Respiratory Dust respirator.Use in poorly ventilated areas or when dust generation is unavoidable. Follow local and national regulations.[1]
Body Protective clothing. Fire/flame resistant and impervious clothing is recommended.Should cover all exposed skin to prevent contact.[1][4][5]
Feet Protective boots.Recommended when handling larger quantities or in case of potential spills.[1]

Operational Plan for Handling

Safe handling of this compound requires adherence to a strict operational workflow to prevent contamination and accidental exposure.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][5]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid the formation and dispersion of dust.[1][5]

  • Use non-sparking tools to prevent ignition.[5]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Wash hands and face thoroughly with soap and water after handling.[1][2]

  • Decontaminate all work surfaces and equipment.

  • Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[1][2]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[1][2][5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, seek medical advice.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical: Dispose of the chemical by mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]

  • Regulations: Always observe all federal, state, and local environmental regulations when disposing of this substance.[1][2][5]

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Ventilate Area don_ppe Don PPE prep_area->don_ppe check_safety Check Safety Equipment don_ppe->check_safety handle_chem Handle Chemical (Avoid Dust/Contact) check_safety->handle_chem store_chem Keep Container Closed handle_chem->store_chem wash_hands Wash Hands & Face store_chem->wash_hands decontaminate Decontaminate Surfaces wash_hands->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe dispose_chem Dispose of Chemical Waste remove_ppe->dispose_chem dispose_cont Dispose of Contaminated Material dispose_chem->dispose_cont

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.